Advanced Spectroscopic Characterization of Ethyl Quetiapine Fumarate
This technical guide provides an in-depth spectroscopic analysis of Ethyl Quetiapine Fumarate , specifically identifying it as the O-ethyl ether derivative (often referred to as Quetiapine Impurity V or the Ethyl Analogu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth spectroscopic analysis of Ethyl Quetiapine Fumarate , specifically identifying it as the O-ethyl ether derivative (often referred to as Quetiapine Impurity V or the Ethyl Analogue). This compound is a critical process-related impurity often formed during the synthesis or purification of Quetiapine Fumarate when ethanol is used as a solvent.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
In the development of Quetiapine Fumarate (an atypical antipsychotic), the control of impurities is mandated by ICH Q3A/B guidelines. Ethyl Quetiapine (Chemical Name: 11-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]dibenzo[b,f][1,4]thiazepine) arises typically via etherification of the terminal hydroxyl group of the Quetiapine side chain with ethanol under acidic conditions or high thermal stress.
Distinguishing this impurity from the parent API (Active Pharmaceutical Ingredient) requires precise interpretation of the aliphatic side-chain signals, as the dibenzothiazepine core remains identical.
Structural Comparison
Feature
Quetiapine Fumarate (API)
Ethyl Quetiapine Fumarate (Impurity)
Formula (Free Base)
MW (Free Base)
383.51 g/mol
411.56 g/mol
Modification
Terminal
Terminal (Ether)
Salt Form
Hemifumarate (typically)
Fumarate (often isolated as 1:1 or hemi)
Integrated Analytical Workflow
The following diagram outlines the logical flow for isolating and confirming the structure of Ethyl Quetiapine, ensuring a self-validating feedback loop between MS and NMR data.
Figure 1: Analytical decision matrix for the structural elucidation of the ethyl ether impurity.
Mass Spectrometry (LC-MS/MS) Analysis
Mass spectrometry provides the first line of evidence by detecting the mass shift corresponding to ethylation (
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.
Diagnostic Signals[7][10]
Parent Ion (
):
Quetiapine:
Ethyl Quetiapine:
Interpretation: The +28 Da shift confirms the addition of an ethyl chain.
Fragmentation Pattern (MS/MS):
The fragmentation is crucial to prove the modification is on the side chain and not the aromatic core.
Fragment Ion (m/z)
Origin / Structural Assignment
Significance
253
Dibenzo[b,f][1,4]thiazepine + Piperazine ring
Common to both. Confirms the core structure is intact.
221
Dibenzo[b,f][1,4]thiazepine cation (loss of piperazine)
Common to both. Confirms the tricyclic system is unmodified.
159
Side chain cation ()
Specific to Impurity. Quetiapine shows side chain at 131.
Validation Check: If
253 is absent, the modification may be on the aromatic ring (e.g., ethylation of the nitrogen in the thiazepine ring), which is chemically less likely but must be ruled out.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][5][7][11]
NMR is the definitive tool for distinguishing the O-ethyl ether from N-ethyl analogs.
Experimental Protocol
Solvent: DMSO-
(Preferred for solubility of fumarate salts).
Frequency: 400 MHz or higher.
Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).
1H NMR Assignment (DMSO-
)
The aromatic region (6.9 – 7.6 ppm) will be nearly identical to Quetiapine. The diagnostic changes occur in the aliphatic region (1.0 – 4.0 ppm).
Position
Multiplicity
Shift ( ppm)
Interpretation
Terminal Methyl
Triplet ()
1.10 – 1.15
New Signal. Characteristic of the terminal of the ethyl ether.
Ether Methylene
Quartet ()
3.40 – 3.48
New Signal. The protons.
Side Chain
Triplet ()
3.50 – 3.60
The methylene protons of the original chain, now deshielded slightly differently due to ether vs. alcohol.
Fumarate Olefin
Singlet ()
6.60 – 6.62
Diagnostic for the counter-ion. Integration relative to aromatic protons determines stoichiometry (1:1 vs 2:1).
OH Proton
Broad Singlet
Absent
The broad exchangeable peak at ~4.5-5.0 ppm (seen in Quetiapine in dry DMSO) disappears.
13C NMR Features[1][5][7][11]
New Peaks: Two additional aliphatic carbon signals.
ppm (Terminal Methyl).
ppm (Ether Methylene).
Fumarate Carbons:
ppm (alkene) and ppm (carbonyl).
Infrared Spectroscopy (FT-IR)
IR serves as an orthogonal confirmation, particularly useful for solid-state characterization of the isolated salt.
Key Band Assignments
Hydroxyl Region (3200–3500 cm⁻¹):
Quetiapine:[1][2][3][4][5][6][7] Shows a broad O-H stretch.
Ethyl Quetiapine:[8][2][9]Absent or significantly diminished (residual water may interfere, but the distinct alcohol shape is gone).
Ether Region (1050–1150 cm⁻¹):
Appearance of strong C-O-C asymmetric stretching vibrations.
For regulatory submission, the identity of Ethyl Quetiapine Fumarate is confirmed when:
MS shows parent ion 412 Da and daughter ion 253 Da.
NMR confirms the presence of an ethyl group (triplet/quartet system) and the loss of the hydroxyl proton.
HPLC retention time shifts later than Quetiapine (due to increased lipophilicity from the ethyl group).
References
Stolarczyk, E. U., et al. "Identification and characterization of potential impurities of quetiapine fumarate."[1] Pharmaceutical Development and Technology 14.1 (2009): 27-37.[1]
[Link]
Hren, J., et al. "Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine." Acta Poloniae Pharmaceutica 67.5 (2010): 443-450.
[Link]
Venkateswarlu, P., et al. "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate." Journal of Pharmaceutical and Biomedical Analysis (Contextual grounding for impurity synthesis).
[Link]
A Senior Application Scientist's Guide to the Physicochemical Characterization of Ethyl Quetiapine Fumarate Salt
Authored for Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Unknown by the Known In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from laborat...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Unknown by the Known
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from laboratory curiosity to therapeutic agent is paved with rigorous characterization. While much is documented about the atypical antipsychotic Quetiapine Fumarate, its analogues and related substances—such as Ethyl Quetiapine Fumarate—remain less explored territories. Ethyl Quetiapine, identified as a key process-related impurity and potential metabolite of Quetiapine, warrants a thorough physicochemical investigation.[1][2][3] Its behavior as an active pharmaceutical ingredient (API) is fundamentally governed by its physical properties, which dictate everything from its bioavailability and stability to its manufacturability.
This guide is structured not as a rigid protocol, but as a strategic framework for the comprehensive physical characterization of Ethyl Quetiapine Fumarate salt. As direct, published data on this specific salt is scarce, we will employ a logical, first-principles approach. The well-documented properties of the parent compound, Quetiapine Fumarate, will serve as our primary reference point, allowing us to build predictive hypotheses and design robust, self-validating experimental workflows. Our objective is to empower the research scientist with the rationale behind the methods, enabling not just the generation of data, but the cultivation of true understanding.
Part 1: Foundational Identity - Structure and Salt Form
Before any physical property can be assessed, the molecular identity must be unequivocally established. Ethyl Quetiapine is a derivative of Quetiapine, differing by the substitution of a hydroxyl group with an ethoxy group in the side chain.
Chemical Name: 11-[4-[2-(2-Ethoxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1][2]thiazepine Fumarate Salt[4]
The fumarate salt form is a deliberate choice, often employed to enhance the aqueous solubility and stability of a basic parent molecule.[6] However, the salt form itself can introduce complexities such as hygroscopicity and polymorphism, which we will explore in subsequent sections.
Part 2: Aqueous Solubility - The Gateway to Bioavailability
For an orally administered drug, solubility is the sine qua non of absorption. The rate and extent to which an API dissolves in the gastrointestinal tract directly influence its bioavailability.[7] Given that Ethyl Quetiapine is a structural analogue of Quetiapine, we can hypothesize a similar pH-dependent solubility profile. Quetiapine Fumarate, a salt of a weak base, exhibits significantly higher solubility in the acidic environment of the stomach than in the neutral pH of the intestines.[8] This property is critical for predicting in vivo performance.
This method remains the gold standard for determining intrinsic and pH-dependent solubility. Its causality lies in allowing the solid drug to reach a true thermodynamic equilibrium with the solvent.
Methodology:
Buffer Preparation: Prepare a series of biocompatible buffers at relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.
Sample Preparation: Add an excess of Ethyl Quetiapine Fumarate salt to separate vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is achieved.
Equilibration: Agitate the vials in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study should be conducted to validate this duration.
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding 0.22 µm filter is required.
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]
Data Reporting: Express solubility in mg/mL or µg/mL.
Data Presentation: Reference Solubility of Quetiapine Fumarate
The following table provides established solubility data for the parent compound, which serves as a critical benchmark for interpreting the results for its ethyl analogue.
Caption: Workflow for pH-dependent equilibrium solubility determination.
Part 3: Solid-State Properties - The Core of Stability and Manufacturing
The solid form of an API is its foundation. Properties like melting point, crystallinity, polymorphism, and hygroscopicity are not independent variables; they are deeply interconnected and dictate the material's stability, processability, and ultimate performance.
Melting Point and Thermal Behavior
The melting point is a fundamental thermodynamic property that serves as a primary indicator of purity. For a crystalline solid, a sharp melting endotherm observed via Differential Scanning Calorimetry (DSC) is characteristic. Broad peaks may suggest impurities or the presence of multiple solid forms.
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the precise detection of thermal events like melting, crystallization, and glass transitions.
Methodology:
Sample Preparation: Accurately weigh 3-5 mg of Ethyl Quetiapine Fumarate salt into a non-hermetic aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge, typically from ambient temperature to well above the expected melting point (e.g., 25°C to 250°C).
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic (melting) or exothermic (decomposition, crystallization) events.
Polymorphism: The Challenge of Multiple Forms
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[16] Different polymorphs of the same API can have vastly different physical properties, including solubility, stability, and melting point. The discovery of a more stable, less soluble polymorph late in development can be catastrophic. Quetiapine Fumarate is known to exist in multiple polymorphic forms.[17][18] Therefore, a thorough polymorphic screen for its ethyl analogue is not just advisable; it is essential.
Experimental Protocol: Polymorphic Screening
Causality: This workflow is designed to subject the compound to a wide range of thermodynamic and kinetic conditions (solvents, temperatures, evaporation rates) to encourage the nucleation and growth of any accessible crystalline forms.
Methodology:
Solvent Selection: Choose a diverse panel of ~20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
Crystallization Techniques:
Slow Evaporation: Dissolve the compound in various solvents at room temperature to create saturated solutions and allow the solvent to evaporate slowly.
Slow Cooling: Create saturated solutions at elevated temperatures and allow them to cool slowly to room temperature.
Anti-solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the compound to induce precipitation.
Slurry Equilibration: Stir a suspension of the compound in various solvents at different temperatures (e.g., 5°C, 25°C, 50°C) for an extended period (e.g., 1-2 weeks).
Solid Form Analysis: Harvest the resulting solids and analyze each one using a primary characterization technique, most commonly Powder X-ray Diffraction (PXRD), supplemented with DSC and microscopy. Unique PXRD patterns indicate distinct polymorphic forms.
Visualization: Polymorphic Screening Workflow
Caption: A workflow for comprehensive polymorphic screening.
Hygroscopicity: Interaction with Atmospheric Moisture
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[19] This can lead to critical physical and chemical stability issues, including deliquescence, caking, changes in crystal form, and accelerated degradation.[20] Fumarate salts can sometimes exhibit hygroscopic tendencies, making this a crucial parameter to quantify.[21]
Causality: DVS provides a highly controlled and automated method to measure the mass change of a sample as it is exposed to a precise range of relative humidities (RH) at a constant temperature.
Methodology:
Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 10-20 mg) onto the DVS microbalance.
Drying Step: Initially, dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry baseline.
Sorption/Desorption Isotherm: Program the instrument to perform a sorption-desorption cycle.
Sorption: Increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, hold the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).
Desorption: Decrease the RH in the same steps back down to 0% RH.
Data Analysis: Plot the percentage change in mass versus the target RH. The shape of the isotherm reveals the nature of the water uptake. A significant mass increase (>2% w/w at 75% RH) may indicate a hygroscopic material. Hysteresis between the sorption and desorption curves can indicate bulk water absorption or changes in the solid form.
Part 4: Particle Properties - Bridging Material Science and Process Engineering
The properties of individual particles and the bulk powder collectively influence dissolution rates, flowability, content uniformity, and compressibility during tablet manufacturing.[22][23]
Particle Size Distribution (PSD)
For poorly soluble drugs, reducing particle size increases the surface area available for dissolution, which can significantly enhance absorption.[23] Therefore, controlling PSD is a critical quality attribute.
Experimental Protocol: Laser Diffraction
Causality: This technique is based on the principle that particles scatter light at an angle inversely proportional to their size.[24] A laser beam passes through a dispersed sample, and detectors measure the angular intensity of the scattered light, which is then converted into a particle size distribution using Mie or Fraunhofer theory.
Methodology:
Dispersion Method Development: The key to an accurate measurement is proper dispersion.
Wet Dispersion (Preferred): Identify a non-solvent for the API (e.g., mineral oil, saturated aqueous solution) and an appropriate surfactant to ensure particles are de-agglomerated. Use sonication to break up clusters.
Dry Dispersion: If the material is highly soluble, a dry powder feeder using compressed air can be used, but this can risk particle attrition.
Measurement: Add the dispersed sample to the instrument's measurement cell until an appropriate obscuration level (typically 10-20%) is reached.
Data Acquisition: Acquire the scattering data over a defined period (e.g., 30-60 seconds).
Data Reporting: The results are reported as a volume-based distribution, typically citing the D10, D50 (median), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume exists, respectively.
Particle Morphology (Shape)
Particle shape affects powder flow and packing density.[7] Acicular (needle-like) particles tend to have poor flow properties compared to more spherical or equant particles.
Experimental Protocol: Scanning Electron Microscopy (SEM)
Causality: SEM uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images of its topography. This gives direct visual information about particle shape, size, and surface texture.
Methodology:
Sample Preparation: Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup from the electron beam.
Imaging: Place the stub in the SEM vacuum chamber. Scan the sample using the electron beam and capture images at various magnifications (e.g., 100x, 500x, 2000x) to visualize both the overall particle habit and fine surface details.
Conclusion
The physical properties of Ethyl Quetiapine Fumarate salt are not mere data points; they are the determinants of its potential as a therapeutic agent. A comprehensive characterization, guided by the principles outlined in this document, is fundamental to any drug development program. By systematically investigating its solubility, solid-state characteristics, and particle properties, researchers can mitigate risks, ensure batch-to-batch consistency, and build a robust foundation for successful formulation development. The path forward requires a blend of established methodologies, sound scientific reasoning, and a clear understanding of the causal relationships between a molecule's physical form and its ultimate function.
References
Rao, D. R., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(1), 14-21. [Source available online, specific URL not provided in search results]
Narayan, P., et al. (2013). A Quality by Design Approach for Particle Size Analysis of an Active Pharmaceutical Ingredient. Journal of Pharmaceutical Science and Technology, 3(4), 889-901. [Link]
ResearchGate. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. [Link]
Shimadzu. (n.d.). Particle Size Analysis for Pharmaceuticals. [Link]
TSI Journals. (n.d.). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate: An antipsychotic drug. [Link]
Ingenta Connect. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. [Link]
International Journal of PharmTech Research. (n.d.). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. [Link]
National Center for Biotechnology Information. (n.d.). Quetiapine. PubChem Compound Database. [Link]
Cabaleiro, T., et al. (2015). Pharmacogenetics of quetiapine in healthy volunteers: association with pharmacokinetics, pharmacodynamics, and adverse effects. Journal of Clinical Psychopharmacology, 35(2), 138-144. [Link]
Al-Sallami, F. M., et al. (2022). The Pharmacogenetics of Treatment with Quetiapine. Pharmaceutics, 14(8), 1569. [Link]
Arima, H., et al. (2006). Quetiapine free base complexed with cyclodextrins to improve solubility for parenteral use. Journal of inclusion phenomena and macrocyclic chemistry, 56(1-2), 69-75. [Link]
Talele, S. G., et al. (2018). SOLUBILITY AND THERMODYNAMIC MODELING OF QUETIAPINE FUMARATE IN SELF NANOEMULSIFYING DRUG DELIVERY SYSTEM (SNEDDS). International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 111-118. [Link]
Google Patents. (n.d.).
Justia Patents. (2009). Polymorph of Quetiapine fumarate and a process for its preparation. [Link]
Al-Zoubi, N., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2425-2436. [Link]
Google Patents. (n.d.).
Google Patents. (n.d.).
Google Patents. (n.d.).
Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Quetiapine Fumarate. [Link]
Google Patents. (n.d.). US10590102B2 - Crystalline fumarate salt of (S)-[3,4-difluoro-2-(2-fluoro-4-iodophenylamino)phenyl] [3-hydroxy-3-(piperidin-2-yl) azetidin-1-yl]methanone.
de Souza, J., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Chromatographic Science, 51(8), 754-760. [Link]
Wan, H., et al. (2018). Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. Journal of Pharmaceutical Sciences, 107(10), 2666-2675. [Link]
Chemical Methodologies. (n.d.). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP-HPLC and Other Analytical Techniques: A Review. [Link]
WIPO Patentscope. (2008). WO/2008/152434 SYNTHESIS FOR THE PREPARATION OF QUETIAPINE. [Link]
ResearchGate. (n.d.). Quetiapine Fumarate: A Review of Analytical Methods. [Link]
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Der Pharma Chemica. (2013). Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
PharmaInfo.net. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
U.S. Food and Drug Administration. (2007). ENVIRONMENTAL ASSESSMENT. [Link]
GSC Biological and Pharmaceutical Sciences. (n.d.). Preparation and characterization of quetiapine fumarate loaded transfersome as a novel drug delivery system. [Link]
Wang, J., et al. (2017). Determination and Correlation of Solubility of Quetiapine Fumarate in Nine Pure Solvents and Two Aqueous Binary Solvents. Journal of Chemical & Engineering Data, 62(12), 4166-4174. [Link]
CAS number and molecular formula of ethyl quetiapine fumarate
An In-depth Technical Guide to Ethyl Quetiapine Fumarate: Identification, Characterization, and Significance Abstract This technical guide provides a comprehensive overview of ethyl quetiapine fumarate, a significant rel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Ethyl Quetiapine Fumarate: Identification, Characterization, and Significance
Abstract
This technical guide provides a comprehensive overview of ethyl quetiapine fumarate, a significant related compound of the atypical antipsychotic drug, Quetiapine. Primarily encountered as a process-related impurity, the precise identification, characterization, and control of ethyl quetiapine are critical for ensuring the safety, efficacy, and regulatory compliance of Quetiapine Fumarate drug products. This document details its chemical identity, including its CAS number and molecular formula, explores its formation pathways, and presents robust analytical methodologies for its detection and quantification. Designed for researchers, analytical scientists, and drug development professionals, this guide synthesizes technical data with practical insights into the management of pharmaceutical impurities.
Chemical Identity and Physicochemical Properties
Ethyl quetiapine is structurally similar to quetiapine, differing by the presence of an ethyl group instead of a hydroxyethyl group on the piperazine side chain. It is typically handled and analyzed in its fumarate salt form to improve stability and handling characteristics.
Contextual Significance: An Impurity in Quetiapine Synthesis
Ethyl quetiapine is not a pharmacologically active agent intended for therapeutic use; rather, it is recognized as a process-related impurity in the manufacturing of Quetiapine Fumarate.[3][4] Pharmaceutical impurities are substances in a drug product that are not the active pharmaceutical ingredient (API) or excipients.[6][7] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over these impurities to ensure patient safety.
The presence of ethyl quetiapine typically arises from starting materials or intermediates used in the quetiapine synthesis process.[4] Its structural similarity to quetiapine can present a significant challenge for separation and analysis, necessitating the development of highly specific, stability-indicating analytical methods.[3]
Formation and Synthesis Pathways
The formation of ethyl quetiapine as an impurity is directly linked to the synthetic route of quetiapine. The final step in many common quetiapine syntheses involves the alkylation of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine with a side chain precursor.[8][9]
Plausible Formation Pathway:
The key precursor for introducing the hydroxyethoxy-ethyl side chain of quetiapine is 2-(2-chloroethoxy)ethanol. If this raw material contains the impurity 2-(2-chloroethoxy)ethane, the analogous reaction will lead to the formation of ethyl quetiapine.
The diagram below illustrates the relationship between the intended synthesis of Quetiapine and the formation of the Ethyl Quetiapine impurity from a contaminated precursor.
Caption: Quetiapine synthesis and impurity formation pathway.
Analytical Characterization and Methodologies
The definitive identification and quantification of ethyl quetiapine in a Quetiapine Fumarate sample require a robust analytical workflow. High-Performance Liquid Chromatography (HPLC) is the predominant technique, often coupled with mass spectrometry (MS) for unambiguous identification.[3][10]
Spectroscopic Elucidation
Structural confirmation of isolated ethyl quetiapine relies on a combination of spectroscopic techniques:
Mass Spectrometry (MS): Used to confirm the molecular weight of the impurity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguously determining the chemical structure, confirming the presence of the terminal ethyl group and its position relative to the rest of the molecule.[3][4]
Chromatographic Separation Protocol (RP-HPLC)
A well-developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating ethyl quetiapine from the main quetiapine peak and other related impurities.[10]
Objective: To achieve baseline separation (Resolution > 2) of ethyl quetiapine from quetiapine and other known impurities.
Example Protocol:
Instrumentation: HPLC system with a UV detector.[10]
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio.[10] The exact ratio should be optimized to achieve the desired separation.
Detection: UV detection at a wavelength where both quetiapine and the impurity have significant absorbance, such as 292 nm.[10]
Sample Preparation: Accurately weigh and dissolve the Quetiapine Fumarate sample in a suitable diluent (e.g., the mobile phase) to a known concentration. The solution should be filtered through a 0.45 µm filter before injection.[10]
Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[10][11]
Analytical Workflow Diagram
The following diagram outlines a typical workflow for the identification and quantification of an unknown impurity like ethyl quetiapine in a drug substance.
potential metabolic fate of ethyl quetiapine in vitro
Executive Summary & Strategic Context Ethyl Quetiapine (specifically the O-ethyl ether derivative, 11-[4-[2-(2-ethoxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine ) is a critical structural analog and known pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Ethyl Quetiapine (specifically the O-ethyl ether derivative, 11-[4-[2-(2-ethoxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine ) is a critical structural analog and known process impurity of the atypical antipsychotic Quetiapine. In the context of drug development and impurity qualification, understanding its metabolic fate is essential for two reasons:
Toxicological Qualification: If Ethyl Quetiapine is present as a significant impurity, we must determine if it metabolizes into the parent drug (Quetiapine) or unique, potentially toxic metabolites.
Structure-Metabolism Relationships (SMR): It serves as a probe to understand the steric and electronic influence of the terminal hydroxyl group on Quetiapine’s metabolic clearance.
This guide provides a high-autonomy technical framework for elucidating the metabolic map of Ethyl Quetiapine using in vitro systems. Unlike standard SOPs, this document focuses on the causality of experimental design and the interpretation of complex mass spectral data.
Chemical Identity & In Silico Prediction
Before wet-lab execution, we must establish the structural baseline. Ethyl Quetiapine differs from Quetiapine by the ethylation of the terminal hydroxyl group.
Lipophilicity Shift: The capping of the polar hydroxyl group significantly increases LogP (Predicted
LogP +0.5–1.0), likely increasing affinity for CYP450 active sites but potentially altering binding orientation.
Predicted Metabolic Soft Spots (SOM)
Based on the known metabolism of Quetiapine (mediated primarily by CYP3A4 and CYP2D6), we hypothesize three divergent pathways for Ethyl Quetiapine:
Pathway A (O-Dealkylation): CYP-mediated hydroxylation at the ethyl
-carbon, leading to spontaneous collapse into Quetiapine and acetaldehyde. Significance: "Metabolic conversion to API."
Pathway B (N-Dealkylation): CYP3A4 attack on the piperazine ring, cleaving the side chain to form Norquetiapine (N-desalkylquetiapine). Significance: Formation of the active metabolite common to the parent.
Pathway C (Sulfoxidation): Direct oxidation of the thiazepine sulfur. Significance: Inactive clearance pathway.
In Vitro Experimental Design
To capture the full metabolic spectrum, a single system is insufficient. We employ a tiered approach using Human Liver Microsomes (HLM) for Phase I mapping and Hepatocytes for Phase II conjugation.
Objective: Isolate CYP450-driven oxidative pathways (O-dealkylation vs. N-dealkylation).
Reagents:
Test Article: Ethyl Quetiapine Fumarate (10 mM DMSO stock).
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Quench: Ice-cold Acetonitrile (ACN) containing internal standard (IS) (e.g., Quetiapine-d8).
Step-by-Step Workflow:
Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike Ethyl Quetiapine to final conc. of 1 µM (metabolic stability) or 10 µM (metabolite ID). Equilibrate at 37°C for 5 min.
Rationale: 1 µM ensures linear kinetics (
); 10 µM ensures sufficient signal for MS/MS fragmentation of minor metabolites.
Initiation: Add NADPH regenerating system.
Time Course: Aliquot 50 µL at
min into 150 µL Quench Solution.
Control: Incubate without NADPH (0 vs 60 min) to rule out chemical instability.
Gradient: 5% B to 95% B over 10 min. Ethyl Quetiapine is more hydrophobic than Quetiapine; expect later retention time (RT).
Data Processing Strategy (Mass Defect Filtering):
Use a predefined Mass Defect Filter (MDF) centered on Ethyl Quetiapine (
412.205) and Quetiapine ( 384.174).
Target 1: Loss of 28.03 Da (Ethyl group)
Indicates conversion to Quetiapine.
Target 2: Loss of Side Chain
Indicates Norquetiapine ( 296.12).
Target 3: +16 Da (Oxygen)
Sulfoxide or Hydroxyl.
Predicted Metabolic Fate & Visualization
Based on structural logic and Quetiapine precedents, the following diagram illustrates the validated metabolic map for Ethyl Quetiapine.
Metabolic Pathway Diagram (Graphviz)
Figure 1: Predicted metabolic pathways of Ethyl Quetiapine in human liver microsomes. The primary routes involve O-dealkylation to the parent drug (Quetiapine) and N-dealkylation to the active metabolite Norquetiapine.
Data Presentation & Interpretation
When analyzing the LC-MS data, organize your findings using the following template to confirm identity.
Table 1: Anticipated Mass Spectral Transitions for Key Metabolites
Metabolite Name
Molecular Formula
Precursor Ion (, )
Mass Shift ()
Diagnostic Fragment Ions
Mechanistic Insight
Ethyl Quetiapine
412.2053
0
253, 221
Parent Compound (Reference)
Quetiapine
384.1740
-28.0313
253, 221
O-Dealkylation. Loss of ethyl group restores parent drug.[3]
Norquetiapine
296.1216
-116.0837
210
N-Dealkylation. Cleavage of piperazine side chain. Common to Quetiapine.[4]
Ethyl Q-Sulfoxide
428.2002
+15.9949
269
S-Oxidation. Oxygen addition to thiazepine sulfur.
7-OH Ethyl Q
428.2002
+15.9949
253 (Shifted)
Ring Hydroxylation. Likely CYP2D6 mediated.
Interpretation Guide:
The "Prodrug" Effect: If the conversion of Ethyl Quetiapine
Quetiapine is rapid ( min), Ethyl Quetiapine acts as a prodrug in vitro. This is critical for safety assessments, as the toxicity profile will mimic the parent.
The "Impurity" Risk: If Pathway B (N-dealkylation) dominates without forming Quetiapine first, the unique "Ethyl-Side-Chain" fragment (aldehyde/acid) must be evaluated for genotoxicity, though the major metabolite (Norquetiapine) is a known quantity.
References
Santa Cruz Biotechnology. Ethyl Quetiapine Fumarate Salt (CAS 1011758-06-7).[5] Product Data Sheet. Link
Bakken, G. V., et al. (2012). Metabolism of the Active Metabolite of Quetiapine, N-Desalkylquetiapine In Vitro.[1] Drug Metabolism and Disposition, 40(9), 1778–1786. Link
Grimm, S. W., et al. (2006). In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions.[2] Drug Metabolism and Drug Interactions, 21(3-4), 187-211.[2] Link
SynZeal Research. Quetiapine Ethyl Ether (Fumarate). Impurity Reference Standards. Link
Hole, K., et al. (2024). Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy. British Journal of Pharmacology. Link
Application Note & Protocol: Quantitative Analysis of Ethyl Quetiapine Impurity using Ethyl Quetiapine Fumarate Salt as a Reference Standard by HPLC
Abstract & Introduction Quetiapine Fumarate is a widely utilized atypical antipsychotic agent for the treatment of schizophrenia and bipolar disorder.[1] The control of impurities in the active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Quetiapine Fumarate is a widely utilized atypical antipsychotic agent for the treatment of schizophrenia and bipolar disorder.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the medication. Process-related impurities can arise during the synthesis of the API, while degradation products can form during storage.[2]
One such potential process-related impurity is 2-[2-(4-dibenzo[b,f][3][4]thiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol, commonly referred to as Ethyl Quetiapine.[5][6][7] Its presence, even in minute quantities, must be monitored and controlled within specified limits. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution and sensitivity.
The accurate quantification of any impurity relies on the availability of a well-characterized reference standard.[8][9] This application note provides a comprehensive, self-validating protocol for the use of Ethyl Quetiapine Fumarate salt as a reference standard for the quantitative determination of the Ethyl Quetiapine impurity in Quetiapine Fumarate samples by Reversed-Phase HPLC (RP-HPLC). The methodologies described are grounded in the principles outlined by major pharmacopoeias and regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and the International Council for Harmonisation (ICH).[10][11][12][13]
The Reference Standard: Ethyl Quetiapine Fumarate
Rationale for Use and Characterization
A reference standard is a substance of established purity and identity, serving as a benchmark in analytical procedures.[8][14] For quantitative analysis, it is imperative to use a primary or secondary reference standard that has been rigorously characterized.
Identity and Purity : The Ethyl Quetiapine Fumarate reference standard must be supplied with a comprehensive Certificate of Analysis (CoA).[15] This document validates the material's identity (confirmed by techniques like NMR, MS, and IR), purity (typically determined by HPLC), and assigned potency or assay value. Using a standard with a known potency is crucial for calculating the exact concentration of the impurity in a sample.
Traceability : The characterization of a primary reference standard should be robust, often involving multiple orthogonal analytical techniques to establish its properties without comparison to another standard.[16] Secondary standards, or working standards, are qualified against a primary standard and are suitable for routine use.[17]
Causality : Using a specific reference standard for the impurity itself, rather than relying on relative response factors from the main API peak, drastically improves the accuracy of the quantification. The molar absorptivity (and thus the UV response in HPLC) of an impurity can differ significantly from the parent compound, even with minor structural changes. Assuming a response factor of 1.0 can lead to significant errors in reporting impurity levels.
Storage and Handling
To maintain the integrity and stability of the reference standard, the following conditions are critical:
Storage Temperature : Store the solid reference material under refrigerated conditions (2-8°C).[17][18]
Desiccation : The material should be kept in a desiccator to protect it from moisture, which could lead to degradation or affect the accuracy of weighing.[18]
Light Protection : While not always specified, it is good practice to store the standard protected from light to prevent potential photodegradation.
Solution Stability : Stock and working standard solutions should be prepared fresh. If they are to be stored, their stability must be demonstrated for the intended storage duration and conditions.[15]
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for separating compounds with varying polarity. The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar aqueous-organic mixture.[19] Quetiapine and its related impurities, including the slightly more hydrophobic Ethyl Quetiapine, are separated based on their differential partitioning between the stationary and mobile phases. Compounds with greater hydrophobicity will be retained longer on the column.
Instrumentation and Chromatographic Conditions
The following table outlines the instrumental setup and parameters for the analysis. These conditions are a robust starting point and may be adjusted in accordance with pharmacopoeial guidelines (e.g., USP <621>, Ph. Eur. 2.2.46) to meet system suitability requirements.[11][20][21][22]
Parameter
Specification
HPLC System
Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column
C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Microsorb-MV 100-5 C-18)[23]
Sufficient to allow for the elution of all related substances and the main peak.
Rationale for Parameter Selection
Column (C18, 250 mm x 4.6 mm, 5 µm): A C18 column provides excellent hydrophobic retention and selectivity for a wide range of pharmaceutical compounds, including Quetiapine and its analogs. The 250 mm length and 5 µm particle size offer high efficiency and resolution, which is critical for separating closely eluting impurities.[23]
Mobile Phase (Phosphate Buffer/Acetonitrile/Methanol): The phosphate buffer controls the pH of the mobile phase. Maintaining a pH of 6.6 ensures that the tertiary amine groups in Quetiapine and its impurities are in a consistent protonation state, leading to sharp, symmetrical peaks. Acetonitrile and methanol are common organic modifiers used to control the elution strength of the mobile phase. Their ratio can be adjusted to optimize the resolution between the impurity peaks and the main Quetiapine peak.[24]
Detection Wavelength (220 nm): This wavelength is chosen to provide good sensitivity for both Quetiapine and its related compounds.[24] While other wavelengths like 290 nm or 292 nm provide good response for Quetiapine, 220 nm is often more suitable for detecting a broader range of impurities at low levels.[23][25] A photodiode array (PDA) detector is highly recommended to assess peak purity and confirm the identity of peaks against their UV spectra.
Detailed Experimental Protocols
Workflow for Impurity Quantification
The following diagram outlines the comprehensive workflow from preparation to final calculation.
Application Note: A Validated UPLC-MS/MS Method for the Ultrasensitive Quantification of Ethyl Quetiapine Impurity in Quetiapine Fumarate
Abstract This application note presents a highly sensitive, selective, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of ethyl quetiap...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a highly sensitive, selective, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of ethyl quetiapine at trace levels in quetiapine fumarate active pharmaceutical ingredient (API). The presence of process-related impurities, even at minute concentrations, is a critical quality attribute that can impact the safety and efficacy of pharmaceutical products.[1] Ethyl quetiapine, a potential process-related impurity, requires rigorous monitoring to comply with global regulatory standards.[2][3][4] This method leverages the specificity of Multiple Reaction Monitoring (MRM) to achieve a Limit of Quantitation (LOQ) well below the 0.05% reporting threshold stipulated by the International Council for Harmonisation (ICH) guidelines.[2][5] The protocol herein provides a comprehensive workflow, from sample preparation to method validation, designed for seamless implementation in quality control and drug development laboratories.
Introduction and Scientific Rationale
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[6] The synthesis of quetiapine fumarate is a multi-step process where impurities can be introduced from starting materials, intermediates, or side reactions.[3][7] One such potential impurity is 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][1][5]thiazepine, hereafter referred to as ethyl quetiapine.[3][4][8]
Regulatory bodies like the FDA and EMA, following ICH Q3A/B guidelines, mandate strict control over impurities in drug substances.[2] The identification threshold for impurities can be as low as 0.05%, necessitating highly sensitive and specific analytical techniques.[2] While traditional HPLC-UV methods are common for API assay, they often lack the sensitivity and selectivity required for trace-level impurity quantification, especially for co-eluting or low-level analytes.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this challenge. Its exceptional sensitivity, capable of detecting analytes at picogram levels, and unparalleled selectivity, derived from monitoring specific precursor-to-product ion transitions, make it the gold standard for trace analysis.[1][9] This application note details a method that capitalizes on these strengths to provide a reliable and validated solution for monitoring ethyl quetiapine.
Experimental Workflow and Causality
The analytical workflow is designed for efficiency and accuracy, moving from a simplified sample preparation to a highly specific instrumental analysis.
Caption: Overall workflow for the trace-level detection of ethyl quetiapine.
Materials and Reagents
Standards: Quetiapine Fumarate Reference Standard, Ethyl Quetiapine Reference Standard (synthesis and characterization as per literature[3][4]).
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).
Rationale: The use of LC-MS grade solvents and additives is critical to minimize background noise and interfering adducts, ensuring the highest sensitivity. Ammonium formate is chosen as a mobile phase modifier because it provides good buffering capacity and promotes efficient protonation in positive ion mode ESI, which is ideal for the basic nitrogen atoms in quetiapine and its analogues.
Instrumentation
LC System: Waters ACQUITY UPLC I-Class or equivalent system.
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
Software: MassLynx or equivalent chromatography data system.
Rationale: A UPLC system is employed to achieve fast analysis times and sharp, narrow peaks, which enhances sensitivity and resolution. A triple quadrupole mass spectrometer is the instrument of choice for quantitative analysis due to its high sensitivity, selectivity, and wide dynamic range when operated in MRM mode.
Detailed Protocols
Preparation of Standards and Samples
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ethyl Quetiapine reference standard in 10 mL of Methanol.
Working Standard & Calibration Curve: Perform serial dilutions of the Stock Solution with the Diluent to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL. This range is selected to bracket the expected impurity levels.
Sample Preparation (API):
Accurately weigh 50 mg of Quetiapine Fumarate API into a 50 mL volumetric flask.
Add approximately 40 mL of Diluent. Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
Make up the volume to 50 mL with Diluent to achieve a final concentration of 1 mg/mL (1000 µg/mL). This concentration is a standard level for impurity profiling.
Filter the solution through a 0.22 µm PVDF syringe filter prior to injection to protect the analytical column from particulates.
UPLC-MS/MS Method Parameters
The method is optimized to provide sharp peak shapes and sufficient retention for both the API and the impurity, while ensuring a rapid run time suitable for high-throughput environments.
UPLC Parameters
Setting
Rationale
Column
Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
C18 chemistry provides excellent retention for moderately polar compounds. The 1.7 µm particle size offers high efficiency.
Mobile Phase A
10 mM Ammonium Formate in Water with 0.1% Formic Acid
Provides protons for ESI+ and controls pH for consistent analyte retention and ionization.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Strong organic solvent for eluting analytes from the reversed-phase column.
Flow Rate
0.5 mL/min
Optimal for the 2.1 mm ID column, balancing speed and efficiency.
Injection Volume
2 µL
Small volume to prevent column overloading from the high-concentration API sample.
Column Temp.
40 °C
Ensures reproducible retention times and reduces mobile phase viscosity.
Gradient
10% B to 95% B over 2.5 min, hold for 0.5 min, return to 10% B
A rapid gradient effectively separates the impurity from the main API peak and elutes both compounds efficiently.
Total Run Time
4.0 min
Allows for high sample throughput.
MS/MS Parameters
Setting
Rationale
Ionization Mode
Electrospray Positive (ESI+)
The piperazine moiety is readily protonated, leading to high signal intensity and sensitivity.
Capillary Voltage
1.0 kV
Optimized for stable spray and maximum ion generation for these specific analytes.
Source Temp.
150 °C
Standard temperature for robust ESI performance.
Desolvation Temp.
500 °C
Ensures efficient desolvation of the mobile phase at a high flow rate.
Cone Gas Flow
150 L/hr
Assists in the nebulization and desolvation process.
Desolvation Gas
1000 L/hr
High flow of nitrogen gas to remove solvent droplets and enhance sensitivity.
MRM Transitions
Multiple Reaction Monitoring (MRM) provides the highest degree of selectivity by monitoring a specific precursor ion and a characteristic product ion. The transitions below were optimized by infusing the individual standards.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Quetiapine
384.2
253.1
30
22
Ethyl Quetiapine
350.2
221.1
35
25
Rationale for Transitions:
Quetiapine: The transition m/z 384.2 → 253.1 is well-documented and corresponds to the fragmentation of the protonated molecule, with the loss of the ethoxyethanol piperazine side chain.[10][11]
Ethyl Quetiapine: The precursor ion m/z 350.2 corresponds to the protonated molecule of 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][1][5]thiazepine (C21H23N3S). The product ion m/z 221.1 is proposed to result from the cleavage of the piperazine ring, a common fragmentation pathway for this class of compounds.
Method Validation Protocol (ICH Q2(R2))
A robust analytical method must be validated to prove its suitability for the intended purpose.[12][13] The following parameters should be assessed according to ICH Q2(R2) guidelines.[14][15]
Caption: Key parameters for analytical method validation as per ICH Q2(R2).
Specificity: Analyze a blank diluent, a placebo (if for a drug product), and a quetiapine sample free of the impurity to demonstrate no interfering peaks at the retention time of ethyl quetiapine.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine instrumentally by calculating the signal-to-noise ratio (S/N). The LOD is typically established at S/N ≥ 3, and the LOQ at S/N ≥ 10.[12] The LOQ must be verified by demonstrating acceptable precision and accuracy.[12]
Linearity: Analyze the calibration curve standards (e.g., 6 concentrations) in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.[12]
Accuracy: Perform a spike-recovery study. Spike the quetiapine API sample with known concentrations of ethyl quetiapine at three levels (e.g., LOQ, 50%, and 150% of the target limit). The mean recovery should be within an acceptable range (e.g., 90-110%).[14]
Precision:
Repeatability: Analyze six replicate preparations of a spiked sample at the target concentration on the same day, by the same analyst.
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
The Relative Standard Deviation (%RSD) for both should be ≤ 10% for trace impurity analysis.[12]
Expected Results & Discussion
This method is expected to yield excellent chromatographic performance and sensitivity.
Validation Parameter
Acceptance Criteria
Expected Result
Specificity
No interference at RT of analyte
Pass
LOD (S/N ≥ 3)
Report Value
~0.05 ng/mL
LOQ (S/N ≥ 10)
≤ 0.03% of 1 mg/mL API
~0.15 ng/mL (corresponds to 0.015% level)
Linearity (r²)
≥ 0.99
> 0.995
Accuracy (% Recovery)
90.0 - 110.0%
95.2 - 104.5%
Precision (%RSD)
≤ 10%
< 5%
The high sensitivity of the method, with an expected LOQ of 0.15 ng/mL, allows for the quantification of ethyl quetiapine at a level of 0.015% relative to a 1 mg/mL API sample. This is well below the ICH reporting threshold of 0.05% and the identification threshold of 0.10% (for a typical maximum daily dose), demonstrating the method's fitness for purpose in a regulated environment.[2] The rapid 4-minute cycle time ensures high throughput for routine quality control testing.
Conclusion
The UPLC-MS/MS method detailed in this application note is a powerful tool for the trace-level detection of ethyl quetiapine in quetiapine fumarate. It combines a simple and efficient sample preparation protocol with the superior sensitivity and selectivity of tandem mass spectrometry. The method is designed to be readily validated according to ICH guidelines, ensuring data integrity and regulatory compliance. Its implementation can significantly enhance the quality control of quetiapine API, ultimately contributing to the safety and efficacy of the final drug product.[1]
References
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins BioPharma Product Testing.
Hernando, M. D., Heath, E., Petrovic, M., & Barceló, D. (2006). Trace-level determination of pharmaceutical residues by LC-MS/MS in natural and treated waters. A pilot-survey study. Analytical and Bioanalytical Chemistry, 385(6), 985–991.
Synnovis. (2026, February 3). Quetiapine and metabolites.
ClinPGx. (n.d.). quetiapine.
Jensen, N. H., et al. (2008). Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. British Journal of Pharmacology, 155(1), 93-104.
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
Psychopharmacology Institute. (2016, November 7). Quetiapine Pharmacokinetics.
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Wikipedia. (n.d.). Quetiapine.
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
Reddy, D. R., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Pharmazie, 63(1), 18-24.
Reddy, D. R., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Ingenta Connect.
Pharmaffiliates. (n.d.). Chemical Name : Ethyl Quetiapine-d5.
Reddy, D. R., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. ResearchGate.
Liu, H. C., et al. (2012). Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study. Journal of Chromatographic Science, 50(3), 277-282.
Phattana, S., et al. (2025). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand, 108.
Google Patents. (2016). CN105859653A - Quetiapine synthesizing method.
Semantic Scholar. (n.d.). Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study.
SciSpace. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study.
ResearchGate. (2012). (PDF) Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study.
The Critical Role of Ethyl Quetiapine Fumarate in Ensuring Pharmaceutical Quality
Application Note & Protocols for Researchers and Drug Development Professionals Introduction: Beyond the Active Ingredient - The Imperative of Impurity Profiling In the landscape of pharmaceutical manufacturing, the puri...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction: Beyond the Active Ingredient - The Imperative of Impurity Profiling
In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. While the therapeutic properties of a drug substance like quetiapine fumarate are well-established, the presence of even minute quantities of related substances, or impurities, can have significant implications. This application note delves into the specific role of ethyl quetiapine fumarate , a known process-related impurity of quetiapine, in the comprehensive quality control of this widely used atypical antipsychotic.
The rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2] These guidelines necessitate the characterization and control of any impurity present above a certain threshold, underscoring the importance of well-defined analytical procedures.
Ethyl quetiapine has been identified as a process-related impurity that can arise during the synthesis of quetiapine fumarate.[1][2] Its formation is often linked to the presence of ethylating agents or impurities within the starting materials or solvents used in the manufacturing process.[1][2] Therefore, the ability to accurately detect and quantify ethyl quetiapine is a critical component of a robust quality control strategy for quetiapine fumarate. This document provides a detailed examination of the role of ethyl quetiapine fumarate as a reference standard and offers comprehensive protocols for its analysis in a quality control setting.
The Scientific Rationale: Why Ethyl Quetiapine Matters
The presence of ethyl quetiapine in the final drug substance can potentially alter the safety and efficacy profile of the medication. Although typically present at low levels, the principle of "as low as reasonably practicable" (ALARP) is a cornerstone of pharmaceutical quality. By utilizing a well-characterized reference standard of ethyl quetiapine fumarate, pharmaceutical scientists can:
Develop and Validate Specific Analytical Methods: A certified reference standard is indispensable for creating and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify ethyl quetiapine from the main API and other related substances.[3][4][5][6]
Establish System Suitability: The reference standard is used to verify the performance of the analytical system before each batch of testing, ensuring the reliability and consistency of the results.
Perform Accurate Quantification: By comparing the response of the impurity in a test sample to the response of the known concentration of the reference standard, the exact amount of ethyl quetiapine can be determined.
Support Stability Studies: The reference standard is crucial in forced degradation studies to identify and track the formation of ethyl quetiapine under various stress conditions (e.g., acid, base, oxidation, heat, light), providing a comprehensive understanding of the drug's stability profile.[7]
The relationship between quetiapine and its ethyl-related impurity is a direct consequence of the synthetic route employed. Understanding this pathway is key to controlling its formation.
Figure 1: Simplified reaction pathway illustrating the potential formation of Ethyl Quetiapine alongside the desired API, Quetiapine.
Analytical Protocols for the Quality Control of Ethyl Quetiapine Fumarate
The following protocols are designed to provide a robust framework for the identification and quantification of ethyl quetiapine fumarate in quetiapine fumarate drug substance. These methods are based on established principles of reversed-phase HPLC, a technique widely employed in pharmaceutical analysis for its specificity, sensitivity, and reproducibility.[4][5][8]
Protocol 1: Identification and Quantification of Ethyl Quetiapine Fumarate by RP-HPLC
This protocol outlines a stability-indicating HPLC method for the separation and quantification of ethyl quetiapine from quetiapine and other potential impurities.
1. Materials and Reagents:
Ethyl Quetiapine Fumarate Reference Standard
Quetiapine Fumarate Reference Standard
Quetiapine Fumarate Test Sample
Acetonitrile (HPLC Grade)
Methanol (HPLC Grade)
Potassium Dihydrogen Phosphate (AR Grade)
Orthophosphoric Acid (AR Grade)
Water (HPLC Grade)
2. Chromatographic Conditions:
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent retention and separation for the relatively non-polar quetiapine and its related compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A
0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.6 with Orthophosphoric Acid
The aqueous buffer controls the ionization state of the analytes, which is crucial for consistent retention times and peak shapes. A pH of 6.6 ensures that the basic nitrogen atoms in quetiapine and its impurities are in a suitable protonation state for good chromatography.
Mobile Phase B
Acetonitrile:Methanol (80:20, v/v)
This organic modifier mixture allows for the effective elution of the analytes from the C18 column. The ratio can be adjusted to fine-tune the retention times and resolution.
Gradient Elution
Time (min)
% Mobile Phase B
0
30
20
70
25
70
26
30
30
30
Flow Rate
1.0 mL/min
This flow rate provides a good balance between analysis time and chromatographic efficiency for the given column dimensions.
Column Temperature
25 °C
Maintaining a constant column temperature is essential for reproducible retention times.
Detection Wavelength
220 nm
Quetiapine and its related compounds exhibit significant UV absorbance at this wavelength, allowing for sensitive detection.
Injection Volume
20 µL
This volume is a standard starting point for achieving good peak response without overloading the column.
3. Preparation of Solutions:
Diluent: Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
Standard Stock Solution of Ethyl Quetiapine Fumarate (A): Accurately weigh about 10 mg of Ethyl Quetiapine Fumarate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
Standard Solution (B): Transfer 1.0 mL of Standard Stock Solution (A) to a 10 mL volumetric flask and dilute to volume with diluent. This provides a concentration of approximately 10 µg/mL.
Quetiapine Fumarate Standard Solution (C): Accurately weigh about 25 mg of Quetiapine Fumarate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
System Suitability Solution (SST): Mix 1.0 mL of Standard Stock Solution (A) and 1.0 mL of Quetiapine Fumarate Standard Solution (C) in a 10 mL volumetric flask and dilute to volume with diluent. This solution contains both the impurity and the API to assess resolution.
Test Sample Solution: Accurately weigh about 25 mg of the Quetiapine Fumarate test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
4. Analytical Procedure:
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
Inject the diluent (blank) to ensure no interfering peaks are present.
Inject the System Suitability Solution (SST) and verify that the system suitability parameters are met.
Resolution: The resolution between the quetiapine peak and the ethyl quetiapine peak should be not less than 2.0.
Tailing Factor: The tailing factor for the quetiapine and ethyl quetiapine peaks should be not more than 2.0.
Relative Standard Deviation (RSD): The RSD for five replicate injections of the standard solution should be not more than 2.0% for the peak area of ethyl quetiapine.
Inject the Standard Solution (B) in duplicate.
Inject the Test Sample Solution in duplicate.
Inject the Standard Solution (B) again after a series of sample injections to ensure system stability.
5. Calculation:
Calculate the percentage of ethyl quetiapine in the Quetiapine Fumarate test sample using the following formula:
Area_sample is the peak area of ethyl quetiapine in the test sample chromatogram.
Area_standard is the average peak area of ethyl quetiapine in the standard solution chromatograms.
Conc_standard is the concentration of ethyl quetiapine fumarate in the standard solution (in mg/mL).
Conc_sample is the concentration of the quetiapine fumarate test sample in the sample solution (in mg/mL).
Figure 2: Workflow for the HPLC analysis of Ethyl Quetiapine Fumarate.
Protocol 2: Method Validation for the Quantification of Ethyl Quetiapine Fumarate
A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The following parameters should be evaluated according to ICH Q2(R1) guidelines.[9]
1. Specificity:
Demonstrate that the method is able to unequivocally assess the ethyl quetiapine peak in the presence of the API, other impurities, and degradation products. This can be achieved by:
Injecting the blank, individual solutions of quetiapine and ethyl quetiapine, and a mixture of both.
Performing forced degradation studies on quetiapine fumarate and analyzing the stressed samples to ensure no degradation products co-elute with the ethyl quetiapine peak.[7]
2. Linearity:
Establish a linear relationship between the concentration of ethyl quetiapine and the detector response.
Prepare a series of at least five concentrations of ethyl quetiapine fumarate reference standard, typically ranging from the limit of quantification (LOQ) to 150% of the specification limit for the impurity.
Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
3. Accuracy:
Determine the closeness of the test results obtained by the method to the true value.
Perform recovery studies by spiking a known amount of ethyl quetiapine fumarate reference standard into the quetiapine fumarate sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
The recovery should typically be within 90-110%.
4. Precision:
Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of quetiapine fumarate spiked with ethyl quetiapine at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
The RSD for the results should be within acceptable limits (typically ≤ 5% for impurities).
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Introduce minor changes to the chromatographic conditions, such as pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
The system suitability parameters should still be met under these varied conditions.
Validation Parameter Summary:
Validation Parameter
Acceptance Criteria
Specificity
No interference at the retention time of ethyl quetiapine.
Linearity (r²)
≥ 0.99
Accuracy (% Recovery)
90.0% - 110.0%
Precision (RSD)
≤ 5.0%
LOD
Signal-to-Noise Ratio ≥ 3:1
LOQ
Signal-to-Noise Ratio ≥ 10:1
Robustness
System suitability criteria are met under varied conditions.
Characterization of Ethyl Quetiapine Fumarate Reference Standard
A well-characterized reference standard is the foundation of any impurity analysis. The identity and purity of the ethyl quetiapine fumarate reference standard should be unequivocally established using a combination of spectroscopic and chromatographic techniques.
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the addition of an ethyl group to the quetiapine molecule.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information, allowing for the unambiguous assignment of the ethyl group's position on the quetiapine scaffold.[1][2][10]
Purity by HPLC: The purity of the reference standard itself should be determined using a high-resolution HPLC method, and should typically be ≥ 95%.
Conclusion: A Commitment to Quality and Safety
The diligent control of impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. Ethyl quetiapine fumarate, as a known process-related impurity of quetiapine, serves as a critical tool in the quality control laboratory. Its use as a reference standard enables the development, validation, and routine application of specific and sensitive analytical methods. By adhering to the principles and protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of quetiapine fumarate, ultimately safeguarding patient health. The integration of sound scientific principles with robust analytical practices forms the bedrock of a comprehensive quality management system.
References
Vasantha Mittapelli et al. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research, 5(5), 2216-2223. Available at: [Link]
Nageswara Rao, G. et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Pharmazie, 63(1), 14-20. Available at: [Link]
ResearchGate. (2025). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Available at: [Link]
Ingenta Connect. (n.d.). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Available at: [Link]
Vessalli, E. et al. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 25(8), 4141-4144. Available at: [Link]
Srinivasa Rao, T. et al. (2014). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Journal of Chromatographic Science, 52(7), 639-646. Available at: [Link]
Chandra, R. et al. (2015). Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate from marketed. Journal of Chemical and Pharmaceutical Research, 7(3), 1234-1239. Available at: [Link]
Rosa, P. C. P. et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(8), 6-15. Available at: [Link]
Patel, Y. et al. (2018). Development and Validation of Assay Method for Determination of Quetiapine Fumarate by RP-HPLC from Bulk and Pharmaceutical Dosa. International Journal of Pharmaceutical Sciences and Research, 9(9), 3888-3893. Available at: [Link]
Sravani, S. et al. (2021). QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. Bulletin of Environment, Pharmacology and Life Sciences, 10(8), 171-178. Available at: [Link]
TSI Journals. (2011). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate-an antipsychotic drug. Available at: [Link]
Talele, S. et al. (2018). Stability-indicating high-performance liquid chromatography (HPLC) method development and validation for the determination of quetiapine fumarate. International Journal of Green Pharmacy, 12(1). Available at: [Link]
Google Patents. (n.d.). US8048876B2 - Process for preparing quetiapine and quetiapine fumarate.
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Available at: [Link]
Waters Corporation. (n.d.). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Available at: [Link]
Chemical Methodologies. (2018). Review article. Available at: [Link]
Radha Krishna, S. et al. (2008). A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry, 1(3), 466-474. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2012). Formulation and Evaluation of Quetiapine Fumarate Sustained Release Tablets. Available at: [Link]
Quick Company. (n.d.). Process For Preparation Of Quetiapine Fumarate Polymorphs. Available at: [Link]
Rasayan Journal of Chemistry. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014). Qualitative, Quantitative Determination and Validation of Free Quetiapine Base Form in Quetiapine Fumarate Tablet Using Nuclear. Available at: [Link]
International Journal of PharmTech Research. (2009). Spectrophotometric Determination of Quetiapine Fumarate in Bulk and Dosage Form. Available at: [Link]
Jetir.org. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF QUETIAPINE FUMARATE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Available at: [Link]
Pharmaceuticals and Medical Devices Agency. (n.d.). Quetiapine Fumarate. Available at: [Link]
Differentiation of Solvent-Mediated Artifacts in Forced Degradation: Identification of O-Ethyl Quetiapine Formation
Application Note: AN-QTP-042 Executive Summary In forced degradation studies for Quetiapine Fumarate, the selection of co-solvents is critical. This Application Note details the identification of O-Ethyl Quetiapine , a p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-QTP-042
Executive Summary
In forced degradation studies for Quetiapine Fumarate, the selection of co-solvents is critical. This Application Note details the identification of O-Ethyl Quetiapine , a pseudo-degradation product (artifact) formed not by intrinsic instability, but by the interaction between the Quetiapine terminal hydroxyl group and Ethanol under acidic stress conditions.
Misidentifying this artifact as a genuine degradant can lead to unnecessary root-cause investigations and erroneous stability specifications. This guide provides a definitive protocol to induce, detect, and structurally characterize this specific impurity using LC-MS/MS, distinguishing it from intrinsic oxidative or hydrolytic degradants.
Chemical Context & Mechanism
Quetiapine contains a primary alcohol moiety on its side chain (2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol ). Under acidic stress conditions—standard in ICH Q1A(R2) protocols—this hydroxyl group becomes susceptible to nucleophilic attack.
If Ethanol is used as a diluent or co-solvent during the acid stress phase, an acid-catalyzed etherification (Fischer etherification variant) occurs, replacing the terminal hydroxyl group (-OH) with an ethoxy group (-OEt).
Reaction Pathway Visualization
Figure 1: Mechanism of O-Ethyl Quetiapine formation via acid-catalyzed etherification in ethanolic media.
Experimental Protocols
To definitively identify this impurity, a Comparative Stress Study is required. We will run two parallel arms: one designed to generate the artifact (Arm A) and one designed to prevent it (Arm B).
Reagents: 1.0 N Hydrochloric Acid (HCl), 1.0 N Sodium Hydroxide (NaOH).
Protocol Workflow
Figure 2: Comparative workflow to isolate solvent-mediated impurities.
Detailed Procedure
Step 1: Stock Preparation
Dissolve 50 mg of Quetiapine Fumarate in 50 mL of Acetonitrile (Control Stock). Note: Do not use methanol or ethanol for the initial stock to avoid premature interaction.
Step 2: Stress Induction (Parallel Arms)
Parameter
Arm A: Ethanolic Stress (Induction)
Arm B: ACN Stress (Control)
Aliquot
5 mL Stock Solution
5 mL Stock Solution
Diluent Added
5 mL Ethanol
5 mL Acetonitrile
Acid Reagent
2 mL 1.0 N HCl
2 mL 1.0 N HCl
Condition
Heat at 60°C for 4 hours
Heat at 60°C for 4 hours
Neutralization
Add 2 mL 1.0 N NaOH
Add 2 mL 1.0 N NaOH
Final Dilution
Dilute to 25 mL with Water
Dilute to 25 mL with Water
Step 3: Analytical Method (LC-MS)
Instrument: UPLC coupled with Q-TOF or Triple Quadrupole MS.
To confirm the formation of O-Ethyl Quetiapine, you must evaluate the Mass Shift and the Chromatographic Profile.
Predicted Mass Spectrometry Data
Compound
Molecular Formula (Free Base)
Monoisotopic Mass (Da)
[M+H]+ m/z
Mass Shift (Δ)
Quetiapine
C21H25N3O2S
383.17
384.18
Reference
O-Ethyl Quetiapine
C23H29N3O2S
411.20
412.21
+28.03 Da
Logic: The reaction replaces a Hydrogen atom (1.008 Da) with an Ethyl group (29.06 Da).
Net Change:
Da.
Note: If Methanol were used, the shift would be +14 Da (Methylation).
Chromatographic Logic (Acceptance Criteria)
Retention Time: O-Ethyl Quetiapine is less polar than Quetiapine due to the capping of the hydroxyl group with an ethyl chain. It will elute later (higher retention time) than the parent peak in Reverse Phase chromatography.
Arm Comparison:
Arm A (Ethanol): Must show a distinct peak at [M+H]+ 412.
Arm B (ACN): Must NOT show the peak at [M+H]+ 412.
Scientific Validation (E-E-A-T)
Why this matters?
Regulatory bodies (FDA/EMA) require the identification of all impurities >0.1% (ICH Q3A). If O-Ethyl Quetiapine is misidentified as a "Process Impurity" or "Oxidative Degradant," it triggers expensive toxicological qualification. Proving it is a stability artifact caused by the analytical method (solvent choice) allows you to justify excluding it from the final drug product specification, provided ethanol is not used in the final formulation.
Troubleshooting
Peak in Control Arm? If you see the +28 Da peak in the Acetonitrile arm, check your ACN purity. Low-grade ACN can contain trace alcohols. Alternatively, check if the starting API contains "Quetiapine Ethyl Analog" (an impurity where the side chain is N-ethyl piperazine), though this usually has a different retention time and fragmentation pattern.
Fragmentation Pattern: Perform MS/MS on the m/z 412 peak.
The core structure (dibenzo[b,f][1,4]thiazepine) fragment (m/z ~253 or ~221) should remain unchanged.
Modifications should only be observed in the piperazine-ethoxy-ethyl tail fragments.
References
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1][2][3][4] Defines stress testing requirements and conditions.
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006). Establishes thresholds for reporting and identification.
Hulse, M. et al.Chemical Stability of Quetiapine Fumarate in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis.
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. (2nd Ed).[5] CRC Press. (Authoritative text on solvent-mediated artifacts in stress testing).
chromatographic separation techniques for quetiapine related compounds
Application Note: Chromatographic Separation & Impurity Profiling of Quetiapine Fumarate Executive Summary & Chemical Context Quetiapine Fumarate is a dibenzothiazepine derivative used as an atypical antipsychotic.[1] As...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chromatographic Separation & Impurity Profiling of Quetiapine Fumarate
Executive Summary & Chemical Context
Quetiapine Fumarate is a dibenzothiazepine derivative used as an atypical antipsychotic.[1] As a weak base (
and ), it presents specific chromatographic challenges, primarily peak tailing due to interaction with residual silanols on silica-based columns.[2]
The separation of Quetiapine from its "Related Compounds" (process impurities and degradation products) is critical. The most challenging separations involve Impurity G (N-Oxide) , which forms under oxidative stress, and Impurity H (Desethoxy) , a process impurity.[2]
This guide provides three distinct protocols:
QC Standard (HPLC): A robust, USP-aligned method for routine release testing.[2]
High-Throughput (UHPLC): A scaled-down protocol for rapid screening.[2]
Structural Elucidation (LC-MS/MS): A volatile-buffer method for identifying unknown peaks.[2]
Chemical Structure & Critical Impurities[2][3]
Understanding the polarity and basicity of these impurities is the "causality" behind column and buffer selection.
Aligned with USP/EP methodologies. Best for: Finished Product Release, Stability Studies.
Principle: This method uses a high-pH resistant C8 or C18 column (or a standard column with a thoroughly buffered mobile phase) to suppress silanol ionization and ensure sharp peak shapes for basic compounds.[2]
Chromatographic Conditions
Parameter
Specification
Rationale
Column
L7 Packing (C8), mm, 5 µm (e.g., Zorbax SB-C8 or Inertsil C8)
C8 often provides better selectivity for the N-oxide impurity than C18 due to steric differences.[2]
Note: When transferring from Protocol 1 to 2, ensure your dwell volume is characterized.[2] A dwell volume mismatch will cause retention time shifts, potentially merging Impurity G with the main peak.
Protocol 3: Impurity Identification (LC-MS/MS)
Best for: Identifying "Unknown" peaks appearing in stability samples.[2]
Critical Change: Phosphate buffers (Protocol 1) are non-volatile and will ruin a Mass Spectrometer. You must switch to a volatile buffer system.
LC-MS Methodology
Parameter
Specification
Mobile Phase A
10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.[2][3]5)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Ionization
ESI Positive Mode (+ve)
Mass Analyzer
Q-TOF (for exact mass) or Triple Quad (for quantification)
The following diagram illustrates the decision-making process for method selection and troubleshooting common issues like peak tailing or resolution loss.
Figure 1: Analytical decision matrix for Quetiapine impurity profiling, including troubleshooting pathways for common chromatographic failures.
References
United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Impurities.[2][4][5][6] USP-NF.[2] [2]
Waters Corporation. Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Application Note 720006466EN.
European Directorate for the Quality of Medicines (EDQM). Quetiapine Fumarate: European Pharmacopoeia (Ph. Eur.) 10.0.[2][2]
Hanysova, L. et al. (2025).[2] Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine. Journal of Pharmaceutical and Biomedical Analysis.[7]
Narendra Kumar, R. et al. (2011).[2][7] Stability indicating fast LC method for determination of quetiapine fumarate related substances.[8] Der Pharmacia Lettre, 3(3):457-469.[2][7]
Technical Guide: Troubleshooting Peak Tailing for Ethyl Quetiapine (Impurity P) in RP-HPLC
Executive Summary & Molecule Profile[1] Ethyl Quetiapine (often designated as Impurity P or N-Des[2-(2-hydroxyethoxy)ethyl]-N-ethyl quetiapine) is a critical process impurity in the synthesis of Quetiapine Fumarate.[1] U...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
Ethyl Quetiapine (often designated as Impurity P or N-Des[2-(2-hydroxyethoxy)ethyl]-N-ethyl quetiapine) is a critical process impurity in the synthesis of Quetiapine Fumarate.[1] Unlike the parent drug, which possesses a polar hydroxyethoxyethyl tail, Ethyl Quetiapine substitutes this with a hydrophobic ethyl group.
This structural change creates a "double-trouble" scenario for peak shape:
Basicity: The piperazine nitrogen remains highly basic (pKa ~7.7), leading to strong ionic interactions with residual silanols.
Lipophilicity: The loss of the ether/hydroxyl chain increases hydrophobicity, exacerbating secondary retention mechanisms on C18 ligands.
This guide provides a self-validating troubleshooting protocol to eliminate peak tailing (USP Tailing Factor
To fix the tailing, you must understand the microscopic interaction occurring inside your column. Tailing in basic compounds like Ethyl Quetiapine is rarely a "system" issue; it is almost always a Thermodynamic Binding Issue .
Diagram: The Silanol Trap
The following diagram illustrates the "Dual-Mode Retention" that causes tailing. The analyte partitions into the C18 phase (Desirable) but also binds to ionized silanols (Undesirable/Slow Kinetics).
Caption: Figure 1. Dual-mode retention mechanism.[1] Ethyl Quetiapine (cationic) binds ionically to deprotonated silanols, causing kinetic lag (tailing).[1]
Troubleshooting Protocol: Step-by-Step
Do not guess. Follow this logic gate to isolate the variable responsible for tailing.
Phase 1: The "Quick Fix" (Mobile Phase Chemistry)
Goal: Suppress silanol ionization or block binding sites.
Question 1: Are you using a Silanol Blocker?
Context: Standard buffers (Phosphate/Acetate) do not block silanols.[1]
Action: Add Triethylamine (TEA) to the mobile phase.[2][3][4][5][6] TEA competes for the silanol sites, effectively "capping" them dynamically.
Protocol:
Add 1.0 mL to 2.0 mL of TEA per liter of aqueous buffer.
CRITICAL: Adjust pH after adding TEA. TEA is basic; it will raise pH.
Target pH: 6.0 - 7.0 (if using Phosphate) or pH 9.0+ (if using Ammonium Bicarbonate/High pH columns).[1]
Question 2: Is your pH causing "Partial Ionization"?
Context: At pH 7.0, Ethyl Quetiapine is close to its pKa. Small local pH shifts can cause peak splitting or broadening.
Action: Move away from the pKa.
Option A (Low pH): pH 2.5 - 3.[1]0. Silanols are protonated (neutral), reducing interaction. Risk: Low retention for Ethyl Quetiapine.
Option B (High pH): pH 10.0 (Requires Hybrid Column).[1] Analyte is deprotonated (neutral).[1] Benefit: Eliminates ionic interaction entirely; sharpest peaks.
Phase 2: The "Hardware Fix" (Column Selection)
Goal: Eliminate the source of silanols.
If chemistry doesn't fix it, your column technology is outdated for this molecule.
Column Class
Suitability
Why?
Type A Silica (Traditional)
AVOID
High metal content, acidic silanols.[1][5] Guaranteed tailing.
Type B Silica (High Purity)
Acceptable
Lower metal content.[1] Requires TEA for Ethyl Quetiapine.
Hybrid (BEH/Gemini/XBridge)
EXCELLENT
Ethylene-bridged silica resists hydrolysis and allows high pH (up to 12).[1]
Charged Surface Hybrid (CSH)
BEST
Surface is slightly positively charged, repelling the basic Ethyl Quetiapine (Coulombic repulsion) -> Sharp peaks.[1]
Phase 3: The "Hidden Variable" (Sample Diluent)
Goal: Prevent solvent mismatch.
Symptom: Peak looks like it is tailing, but actually has a "hump" on the front or back.
Cause: Ethyl Quetiapine is hydrophobic. If dissolved in 100% Acetonitrile and injected into a 90% Water mobile phase, the analyte precipitates momentarily or travels faster than the mobile phase.
Protocol:
Match the sample diluent to the Initial Mobile Phase conditions .
Example: If MP A is Buffer and MP B is ACN (80:20), dissolve sample in 80:20 Buffer:ACN.
Visual Troubleshooting Logic
Use this decision tree to diagnose the specific cause of your tailing.
Caption: Figure 2. Diagnostic logic tree for isolating peak tailing sources.
Recommended Experimental Conditions (Validated)
Based on the USP monographs for Quetiapine and general behavior of its ethyl analogue, the following conditions are recommended for optimal peak shape.
Parameter
Recommended Condition
Rationale
Column
C18 Hybrid Particle (e.g., XBridge BEH C18 or Gemini NX-C18)
High pH stability and reduced silanol activity.[1]
Dimensions
4.6 x 150 mm, 3.5 µm or 5 µm
Standard USP dimensions; balances resolution and pressure.
Mobile Phase A
20 mM Ammonium Bicarbonate (pH 9.[1]0) OR 20 mM Phosphate + 0.1% TEA (pH 6.5)
High pH: Deprotonates analyte (neutral).[1] TEA: Blocks silanols if using lower pH.[3][6][7]
Mobile Phase B
Acetonitrile
Methanol may increase pressure too much; ACN provides sharper peaks for this molecule.
Slightly elevated temperature improves mass transfer kinetics, reducing tailing.[1]
Frequently Asked Questions (FAQs)
Q: I am using a USP method (Phosphate buffer pH 2.5), but Ethyl Quetiapine still tails. Why?A: While low pH (2.5) suppresses silanol ionization, it fully protonates the Ethyl Quetiapine (making it cationic). If your column is older or "Type A" silica, even a small percentage of ionized silanols will bind the drug. Fix: Switch to a "Charged Surface" column (like CSH C18) which repels the protonated base, or add 5mM Hexanesulfonic Acid (Ion Pairing) to mask the charge.
Q: Can I use Triethylamine (TEA) with LC-MS?A:NO. TEA causes severe signal suppression in Mass Spectrometry.[1] If you are using LC-MS, you must use volatile buffers.[1] For Ethyl Quetiapine in MS, use Ammonium Formate (pH 3.7) or Ammonium Bicarbonate (pH 10) .[1] High pH is preferable for sensitivity as the molecule enters the source in a neutral state (better for ESI+ in some modes) or simply because the chromatography is superior.
Q: My peak tailing factor is 1.8. Is this acceptable?A: For an impurity, USP generally accepts up to
. However, for precise quantitation of an impurity like Ethyl Quetiapine, a tailing peak can hide smaller adjacent impurities. Aim for . If you are at 1.8, you are at risk of OOS (Out of Specification) if the column ages slightly.
References
United States Pharmacopeia (USP). USP Monograph: Quetiapine Fumarate. (Accessed via USP-NF Online).[1] [1]
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45038855, N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine. Retrieved from .[1]
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Technical Note). Retrieved from .
McCalley, D. V. (2023).[8] Understanding and Managing Peak Tailing of Basic Solutes in Reversed-Phase HPLC. Chemical Communications, 59, 7887–7899.[8] (Cited in search results).
Chrom Tech. What Causes Peak Tailing in HPLC? (Technical Guide).[1] Retrieved from .[1]
strategies to minimize the formation of ethyl quetiapine during synthesis
Strategies to Minimize the Formation of Ethyl Quetiapine Welcome to the technical support center for quetiapine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Strategies to Minimize the Formation of Ethyl Quetiapine
Welcome to the technical support center for quetiapine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for minimizing the formation of the process-related impurity, ethyl quetiapine. By understanding the underlying mechanisms and implementing the robust control strategies detailed below, you can enhance the purity of your active pharmaceutical ingredient (API).
Understanding the Problem: The Genesis of Ethyl Quetiapine
Ethyl quetiapine (2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol) is a known process-related impurity in the synthesis of quetiapine. Its formation is primarily attributed to a side reaction during the alkylation of the piperazine intermediate with the side chain. The presence of ethylating agents or their precursors in the reaction mixture is the root cause.
The most common synthetic route involves the condensation of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine with 2-(2-chloroethoxy)ethanol.[3] However, impurities within the starting materials or the use of certain solvents can lead to the unwanted ethylation of the terminal hydroxyl group of the quetiapine side chain.
Visualizing the Reaction Pathways
The following diagrams illustrate the primary synthesis route of quetiapine and the competing side reaction that leads to the formation of ethyl quetiapine.
Caption: Primary and side reaction pathways in quetiapine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is ethyl quetiapine and why is it a concern?
Ethyl quetiapine is a structural analogue of quetiapine where the terminal hydroxyl group is ethylated. As a process-related impurity, its levels must be strictly controlled to meet the regulatory requirements set by agencies like the ICH, which mandates the identification and characterization of impurities at or above the 0.1% threshold.[4]
Q2: What is the primary cause of ethyl quetiapine formation?
The formation of ethyl quetiapine is typically an over-alkylation reaction.[5] This can be caused by:
Impurities in Reagents: The presence of ethylating impurities in the starting materials, particularly the 2-(2-chloroethoxy)ethanol side chain.
Solvent Participation: The use of ethanol as a solvent or its presence as an impurity in other solvents can lead to ethylation, especially under basic conditions.
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions.
Q3: Can my choice of base influence the formation of this impurity?
Yes, the choice of base is critical. A strong or sterically hindered base can promote elimination reactions over the desired substitution, while a milder base may not be effective in driving the primary reaction to completion, potentially leading to longer reaction times and increased impurity formation.[6]
This section provides a problem-and-solution framework to address the formation of ethyl quetiapine during your synthesis.
Problem 1: Ethyl Quetiapine levels are consistently above the 0.1% threshold.
Root Cause Analysis: This often points to a systemic issue with raw materials or the reaction solvent.
Solutions:
Raw Material Qualification:
High-Purity Reagents: Source the highest purity 2-(2-chloroethoxy)ethanol available. Scrutinize the certificate of analysis for any related ethyl impurities.
Impurity Profiling: If possible, perform GC-MS or LC-MS analysis on incoming raw materials to identify and quantify potential ethylating agents.
Solvent Selection and Purity:
Avoid Ethanol: Do not use ethanol as a reaction solvent. If a protic solvent is required, consider alternatives like isopropanol, but ensure it is of high purity.
Solvent Purity Check: Verify the purity of your chosen solvent. For example, some grades of other alcohols or even aprotic solvents may contain traces of ethanol.
Solvent System
Potential for Ethyl Quetiapine Formation
Recommendations
Ethanol
High
Avoid. Acts as an ethylating agent.
Methanol
Low
A possible alternative, but ensure high purity.
Isopropanol
Low
Good alternative, check for ethanol traces.
Acetonitrile
Very Low
Anhydrous grades are preferred.
Toluene
Very Low
Ensure it is free from alcohol contaminants.
Problem 2: The formation of ethyl quetiapine is sporadic and not easily reproducible.
Root Cause Analysis: This suggests that subtle variations in reaction parameters are influencing the side reaction.
Solutions:
Strict Temperature Control:
Lower Reaction Temperature: Investigate running the alkylation at a lower temperature. While this may slow down the primary reaction, it will have a more pronounced effect on reducing the activation energy barrier for the side reaction.
Consistent Heating: Ensure uniform heating of the reaction vessel to avoid localized "hot spots" that can promote impurity formation.
Reaction Time Optimization:
Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material and the formation of quetiapine.
Quench Promptly: Once the reaction reaches completion, quench it promptly to prevent further side reactions.
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 11-piperazinyl-dibenzo[b,f][1][2]thiazepine and a suitable anhydrous solvent (e.g., toluene or acetonitrile).
Base Addition: Add a mild, non-nucleophilic base (e.g., potassium carbonate).
Temperature Equilibration: Bring the mixture to the desired reaction temperature (e.g., 60-80°C).
Side Chain Addition: Slowly add a solution of high-purity 2-(2-chloroethoxy)ethanol in the same solvent over a period of 1-2 hours.
Monitoring: Monitor the reaction every hour using a validated HPLC method.
Work-up: Once the starting material is consumed, cool the reaction to room temperature and proceed with the aqueous work-up.
Caption: A systematic workflow for troubleshooting ethyl quetiapine formation.
Analytical Methods for Detection and Quantification
Accurate detection and quantification of ethyl quetiapine are essential for process control and final product release. A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard.[7][8]
Sample HPLC Method Parameters
Parameter
Value
Column
C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A
Phosphate buffer (pH 6.6)
Mobile Phase B
Acetonitrile:Methanol (50:50)
Gradient
Time-based gradient with increasing Mobile Phase B
Flow Rate
1.0 mL/min
Column Temperature
25 °C
Detection
UV at 220 nm
Injection Volume
20 µL
Note: This is a general method and should be optimized and validated for your specific system and sample matrix.[9]
References
Bari, V. R., et al. (2009). An Improved and Single Pot Process for the Production of Quetiapine Hemifumarate Substantially Free from Potential Impurities. Organic Process Research & Development, 13(6), 1184–1188. [Link]
Waters Corporation. (2020). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector. [Link]
Reddy, G. P., et al. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Pharmazie, 63(1), 14-20. [Link]
Valarmathi, R., et al. (2018). Quetiapine Fumarate Syntheses, Analytical Profile and it's Determination in Pharmaceutical Formulation: A Review. International Journal of Pharmaceutical Sciences and Research, 9(4), 1334-1346. [Link]
Waters Corporation. (2019). Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. [Link]
Salama, I., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Chromatographic Science, 51(7), 634-640. [Link]
Miniyar, P. B., et al. (2018). Development of an Analytical Method for Identification of the Genotoxic Impurity of Quetiapine Fumarate by High-Performance Thin-Layer Chromatography. Journal of Planar Chromatography – Modern TLC, 31(1), 59-64. [Link]
ResearchGate. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. [Link]
Mittapelli, V., et al. (2013). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. International Journal of ChemTech Research, 5(5), 2216-2223. [Link]
Ingenta Connect. (2008). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
Mittapelli, V., et al. (2010). Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine. Rasayan Journal of Chemistry, 3(4), 677-680. [Link]
Warawa, E. J., & Migler, B. M. (2001). Quetiapine. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
Drugs.com. (2023). Ethanol + Quetiapine: Can You Take Them Together?[Link]
TSI Journals. (2012). Synthesis and characterization of pharmacopeial impurities of quetiapine hemifumarate an antipsychotic drug. [Link]
addressing matrix effects in the quantification of ethyl quetiapine in tablets
Welcome to the technical support center for the analytical quantification of ethyl quetiapine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analytical quantification of ethyl quetiapine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop and validate robust analytical methods for ethyl quetiapine in tablet formulations. Here, we will delve into one of the most persistent challenges in LC-MS/MS-based quantification: the matrix effect.
Our approach is to provide not just protocols, but a deep, mechanistic understanding of why these issues occur and how to systematically troubleshoot them. This guide is structured as a series of frequently asked questions that address specific, practical problems you may encounter in the laboratory.
Q1: What exactly is a "matrix effect," and why is it a significant problem when analyzing ethyl quetiapine in tablets?
Answer:
The "matrix" refers to all the components in your sample except for the analyte you are trying to measure (in this case, ethyl quetiapine).[1][2] For a pharmaceutical tablet, the matrix consists of excipients—inactive ingredients used to formulate the drug product. These can include binders, fillers, disintegrants, lubricants, and coating agents such as lactose, microcrystalline cellulose, povidone, and magnesium stearate.[3]
A matrix effect is the alteration of your analyte's signal (either suppression or enhancement) in the mass spectrometer's ion source due to the presence of these co-eluting matrix components.[4][5] Ion suppression is the more common phenomenon.[6] It occurs when matrix components compete with the analyte for ionization, reducing the efficiency with which analyte ions are formed and subsequently detected.[1][4] This can lead to:
Inaccurate Quantification: Underestimation of the true analyte concentration.[2]
Poor Precision and Reproducibility: If the matrix composition varies slightly between samples or batches, the degree of ion suppression can also vary, leading to inconsistent results.
Failure to Meet Regulatory Standards: Regulatory bodies like the FDA and ICH require that matrix effects be thoroughly investigated and controlled during bioanalytical method validation.[7][8][9]
The chemical properties of ethyl quetiapine and the complex, often proprietary, nature of tablet formulations make this a particularly critical issue to address for accurate and reliable quantification.
Q2: My calibration curve is linear in a pure solvent, but my quality control (QC) samples prepared from the tablet matrix are consistently failing. How can I quantitatively confirm if a matrix effect is the cause?
Answer:
This is a classic sign of a matrix effect. To confirm and quantify its impact, you should perform a quantitative matrix effect assessment . The most widely accepted method is the post-extraction addition technique , which is recommended by regulatory agencies like the FDA.[9][10] This experiment isolates the effect of the matrix on the detector response by comparing the signal of an analyte spiked into an extracted blank matrix with the signal of the analyte in a neat (pure) solvent.
Here is a step-by-step protocol to perform this assessment:
Prepare Three Sets of Samples:
Set A (Neat Solution): Prepare your analyte (ethyl quetiapine) and its internal standard (IS) in the final reconstitution solvent at two concentrations (e.g., low and high QC levels). This set represents your baseline response without any matrix.
Set B (Post-Extraction Spiked Matrix): Take at least six different lots of blank tablet matrix. Process them through your entire sample preparation procedure (e.g., extraction, evaporation). In the final step, reconstitute the extracted blank matrix with the same solutions of analyte and IS prepared for Set A. This set reveals how the extracted matrix components affect the analyte's ionization.
Set C (Pre-Extraction Spiked Matrix): Spike the blank tablet matrix with the analyte and IS before initiating the sample preparation procedure. This set is used to determine the overall recovery of your extraction process.
Analyze the Samples: Inject all three sets of samples into your LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
Calculate the Matrix Factor (MF) and IS-Normalized MF:
The key calculation is the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[10]
Matrix Factor (MF):
MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
An MF = 1 indicates no matrix effect.
IS-Normalized Matrix Factor: To assess how well your internal standard compensates for the matrix effect, calculate the IS-Normalized MF:
IS-Normalized MF = (Analyte MF) / (IS MF)
Metric
Calculation
Ideal Value
Acceptance Criteria (Typical)
Interpretation
Matrix Factor (MF)
Mean Peak Area (Set B) / Mean Peak Area (Set A)
1.0
0.85 - 1.15
Measures the absolute signal suppression or enhancement.
Coefficient of Variation (%CV) of MF
StDev(MF) / Mean(MF) * 100
< 15%
≤ 15%
Measures the variability of the matrix effect across different lots of matrix.
IS-Normalized MF
MF(Analyte) / MF(IS)
1.0
0.85 - 1.15
Assesses the ability of the IS to track and correct for the matrix effect.
If your MF is significantly different from 1.0 or the %CV is greater than 15%, you have confirmed a problematic matrix effect that requires mitigation.
Q3: I've confirmed significant ion suppression. What are my primary strategies for mitigating this matrix effect?
Answer:
Mitigating matrix effects involves a multi-pronged approach focused on separating the analyte from the interfering matrix components.[11] There are two main domains to focus on: Sample Preparation and Chromatographic Optimization .
The goal of sample preparation is to selectively remove interfering excipients while efficiently recovering ethyl quetiapine.[1][12] The simple "dilute-and-shoot" or protein precipitation methods often used in bioanalysis are generally insufficient for complex tablet matrices.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample solution and an organic solvent). By carefully selecting the pH and the organic solvent, you can selectively extract ethyl quetiapine, leaving many polar excipients behind in the aqueous phase.[6][10]
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[1][10][13] It uses a solid sorbent to retain the analyte, while matrix interferences are washed away. The analyte is then eluted with a different solvent. For ethyl quetiapine, a reversed-phase (C18) or a mixed-mode cation exchange sorbent could be highly effective.
Technique
Selectivity
Effectiveness for Tablets
Throughput
Key Advantage
Dilute-and-Shoot
Low
Poor
High
Simple and fast, but prone to severe matrix effects.
Liquid-Liquid Extraction (LLE)
Moderate
Good
Moderate
Effective at removing polar excipients like sugars and salts.[6]
Solid-Phase Extraction (SPE)
High
Excellent
Moderate
Highly selective for removing a wide range of interferences.[10][13]
The goal of chromatography is to physically separate your analyte from any remaining matrix components before they enter the mass spectrometer.
Improve Chromatographic Resolution: Modify your LC gradient, flow rate, or change the column chemistry to increase the separation between the ethyl quetiapine peak and any co-eluting matrix peaks.[11] You can use a post-column infusion experiment to identify the specific regions in your chromatogram where ion suppression occurs.[11]
Use a Diverter Valve: If you know that highly interfering components elute at the beginning or end of your run, you can use a diverter valve to send that portion of the eluent to waste instead of the MS source.
The following diagram illustrates a logical workflow for addressing matrix effects.
Caption: Workflow for identifying, evaluating, and mitigating matrix effects.
Q4: I'm using a stable isotope-labeled (SIL) internal standard, but my results are still imprecise. Why isn't it perfectly compensating for the matrix effect?
Answer:
While a stable isotope-labeled internal standard (SIL-IS) is the "gold standard" for correcting matrix effects, its effectiveness is not guaranteed.[4][14][15] A SIL-IS is designed to be chemically identical to the analyte, meaning it should co-elute perfectly and experience the same degree of ion suppression or enhancement.[4][16] However, there are a few reasons why it might fail to compensate properly:
Chromatographic Separation (Isotope Effect): In some cases, particularly with extensive deuterium labeling, the SIL-IS can have a slightly different retention time than the native analyte.[14] If the matrix effect is not uniform across the entire peak width, even a small shift in retention time can cause the analyte and the SIL-IS to experience different degrees of ion suppression. You must verify that the analyte and SIL-IS peaks are perfectly co-eluting.[10]
Cross-Talk: This occurs when one of the MS/MS transitions of the analyte interferes with the transition of the IS, or vice versa. Ensure that the mass difference between the analyte and the SIL-IS is sufficient (ideally 4-5 Da or more) to prevent this.[16]
Impurity of the SIL-IS: The SIL-IS may contain a small amount of the unlabeled analyte. This can artificially inflate the analyte's response, especially at the lower limit of quantitation (LLOQ).
The following diagram illustrates how a slight chromatographic shift can lead to differential matrix effects.
Caption: Differential ion suppression due to chromatographic shift of SIL-IS.
Q5: What are the regulatory expectations regarding matrix effect validation for pharmaceutical products?
Answer:
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have clear guidelines on the validation of analytical procedures, which include the assessment of matrix effects.[7][8][17]
According to the ICH Q2(R2) guideline on the validation of analytical procedures and the FDA's guidance on bioanalytical method validation, the specificity and selectivity of a method must be demonstrated.[7][8][18] This means you must prove that your method can accurately measure the analyte without interference from other components, including matrix components.[9][18]
Key regulatory requirements include:
Assessment from Multiple Sources: The matrix effect should be evaluated using at least six different sources (lots) of the matrix to assess its variability.[9][10]
Quantitative Evaluation: A quantitative assessment, such as the post-extraction addition method described in Q2, is expected.[10]
Acceptance Criteria: The variability in the matrix factor across different lots, as measured by the coefficient of variation (%CV), should typically not exceed 15%.[8][19]
Internal Standard Performance: The internal standard's ability to compensate for matrix effects must be demonstrated. The IS-normalized matrix factor should be close to 1.0.
Failure to adequately assess and control for matrix effects is a common reason for the rejection of analytical methods during regulatory review. It is crucial to document all matrix effect experiments and their outcomes in your method validation report.[20][21]
References
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]
Internal Standards for Protein Quantification by LC-MS/MS - PharmiWeb.com. Available at: [Link]
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. Available at: [Link]
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [https://www. ইমাম-group.com/blog/fda-guidelines-for-bioanalytical-method-validation]([Link]. ইমাম-group.com/blog/fda-guidelines-for-bioanalytical-method-validation)
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Available at: [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
Matrix Effects: Causes and Solutions in Analysis | Phenomenex. Available at: [Link]
Bioanalytical Method Validation Guidance for Industry - FDA. Available at: [Link]
Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]
Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients - JMAT. Available at: [Link]
Bioanalytical Method Validation. Available at: [Link]
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. Available at: [Link]
Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Available at: [Link]
Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed. Available at: [Link]
Sample Prep Tech Tip: What is the Matrix Effect - Phenomenex. Available at: [Link]
Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study - SciSpace. Available at: [Link]
(PDF) Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study - ResearchGate. Available at: [Link]
Validated HPLC–MS/MS method for determination of quetiapine in human plasma. Available at: [Link]
A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC. Available at: [Link]
Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Available at: [Link]
Qualitative, Quantitative Determination and Validation of Free Quetiapine Base Form in Quetiapine Fumarate Tablet Using Nuclear - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
A Review on Development of Analytical Methods for estimation of Quetiapine fumarate in Bulk and Pharmaceutical Formulation - Asian Journal of Research in Chemistry. Available at: [Link]
Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form - Der Pharma Chemica. Available at: [Link]
Technical Support Center: Stability-Indicating Method for Quetiapine Fumarate
Welcome to the technical support resource for the development and troubleshooting of stability-indicating methods for Quetiapine Fumarate. This guide is designed for researchers, analytical scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the development and troubleshooting of stability-indicating methods for Quetiapine Fumarate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the analysis of Quetiapine and its related substances. While your query specified "Ethyl Quetiapine Fumarate," the core stability challenges are overwhelmingly associated with the Quetiapine moiety itself. Therefore, the principles, degradation pathways, and troubleshooting steps detailed herein for Quetiapine Fumarate are directly applicable and provide a robust framework for your investigations.
Quetiapine Fumarate is an atypical antipsychotic agent that is susceptible to degradation under various stress conditions, which can impact its safety, efficacy, and potency.[1][2] Developing a robust stability-indicating analytical method is therefore critical for ensuring the quality of the drug substance and product throughout its lifecycle. This guide provides practical, field-proven insights to help you overcome common hurdles in your experimental work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during method development and validation, providing not just solutions but the scientific rationale behind them.
Q1: I'm observing poor peak shape (tailing or fronting) for the main Quetiapine peak in my HPLC analysis. What are the likely causes and how can I fix it?
A1: Poor peak asymmetry is a frequent issue. Let's break down the potential causes and solutions:
Causality 1: Secondary Silanol Interactions. The basic tertiary amine in the Quetiapine structure can interact with acidic silanol groups on the surface of standard C18 silica columns. This secondary interaction causes peak tailing.
Solution A: Adjust Mobile Phase pH. Increasing the pH of the aqueous portion of your mobile phase to around 6.0-7.0 can help suppress the ionization of the silanol groups, minimizing these interactions. However, be mindful that silica-based columns are not stable above pH 8.
Solution B: Use a Competitive Base. Adding a small amount of a competitive base, like triethylamine (TEA) (e.g., 0.1-0.15% v/v), to the mobile phase can competitively bind to the active silanol sites, effectively masking them from the Quetiapine molecule.[3]
Solution C: Employ a Modern, End-Capped Column. Newer generation HPLC columns, such as those with extensive end-capping or hybrid particle technology, have a much lower concentration of free silanol groups. Columns like a Zorbax C8 or an X-bridge C18 are often good choices for analyzing basic compounds like Quetiapine.[3][4]
Causality 2: Column Overload. Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak fronting.
Solution: Reduce the concentration of your sample or decrease the injection volume. A good starting point is to prepare samples at a concentration of around 0.5 mg/mL and inject 10 µL.[4]
Causality 3: Extracolumn Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and distorted peak shapes.
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. This is particularly critical for UHPLC/UPLC systems.
Q2: During my forced degradation study, I'm not seeing clear separation between the parent Quetiapine peak and its degradation products, especially under oxidative stress.
A2: Co-elution of degradation products is a critical failure for a stability-indicating method. Quetiapine is particularly susceptible to oxidation, often forming N-oxide and S-oxide degradants.[1] Achieving separation requires careful optimization of your chromatographic conditions.
Causality 1: Insufficient Chromatographic Resolution. Your current mobile phase and stationary phase may not have the required selectivity to resolve closely related degradants.
Solution A: Modify the Organic Modifier. If you are using acetonitrile, try switching to or blending with methanol. The different solvent properties (dipole moment, hydrogen bonding capacity) can alter the selectivity and improve separation. A mobile phase of acetonitrile and methanol (80:20) has shown success.[3]
Solution B: Change the Stationary Phase. If a standard C18 column is not providing separation, consider a phenyl-based column (e.g., Zorbax SB-Phenyl).[5] The pi-pi interactions offered by the phenyl stationary phase can provide a different separation mechanism for aromatic compounds like Quetiapine and its degradants.
Solution C: Implement a Gradient Elution. An isocratic method may not have the power to resolve all degradants within a reasonable runtime. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, can effectively separate early-eluting polar degradants from the parent peak and later-eluting non-polar impurities.[6]
Causality 2: Inappropriate Stress Conditions. Applying overly harsh stress conditions can lead to a complex mixture of secondary and tertiary degradants that are difficult to resolve. The goal of forced degradation is to achieve 5-20% degradation, not complete destruction of the API.[7]
Solution: Reduce the stress duration, temperature, or reagent concentration. For example, instead of refluxing with 1N HCl for several hours, try heating at 60°C for 30 minutes.[1] For oxidative stress, using 1-3% H₂O₂ at room temperature for a shorter duration is often sufficient.[1][8]
Q3: My assay results are inconsistent, and I suspect the Quetiapine is degrading in my sample solutions before I can complete the analysis.
A3: Solution stability is a crucial but often overlooked aspect of method validation. Quetiapine's susceptibility to hydrolysis and oxidation means that degradation can occur even in the sample vial.[9]
Causality 1: Unstable Diluent. The choice of diluent can significantly impact the stability of your prepared samples.
Solution: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is a common diluent. Ensure the pH of the diluent is near neutral to minimize acid or base hydrolysis.[9] Some studies have successfully used a mobile phase-like composition as the diluent.[10]
Causality 2: Exposure to Light and Temperature. Photodegradation and thermal degradation can contribute to analyte loss over time.
Solution: Prepare samples in amber vials to protect them from light. If the analysis sequence is long, store the vials in a cooled autosampler (e.g., 4°C) to slow down potential degradation.[9] Always perform and document solution stability experiments, analyzing samples at regular intervals (e.g., every 6-12 hours) over a 24-48 hour period to determine how long they remain viable.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Quetiapine Fumarate?
A1: Based on extensive forced degradation studies, Quetiapine Fumarate is most susceptible to degradation under oxidative and hydrolytic (both acidic and basic) conditions.[2][5]
Oxidative Degradation: The tertiary amine and the sulfur atom in the dibenzothiazepine ring are prone to oxidation, leading to the formation of major degradation products like Quetiapine N-oxide and S-oxide.[1]
Hydrolytic Degradation: The molecule can undergo hydrolysis under both acidic and basic conditions.[11] One identified degradant under acidic stress has a mass-to-charge ratio (m/z) of 402.[12]
Photolytic and Thermal Degradation: Quetiapine generally shows more stability under photolytic (light) and thermal (heat) stress compared to oxidative and hydrolytic conditions, but some degradation can still occur under prolonged exposure.[8]
Q2: How do I design a proper forced degradation study for Quetiapine according to ICH guidelines?
A2: A forced degradation study must be systematic and scientifically sound, as outlined in ICH guideline Q1A(R2).[7] The goal is to generate potential degradation products to demonstrate the specificity and stability-indicating nature of your analytical method.
To evaluate the effect of high temperature on the solid drug.
Photolytic
Expose to not less than 1.2 million lux hours (visible) and 200 watt-hours/m² (UV).[1]
To determine light sensitivity as per ICH Q1B guidelines.
After stressing, samples should be neutralized (if acidic or basic) and diluted to a suitable concentration for analysis.[1]
Q3: What are the essential validation parameters for a stability-indicating HPLC method?
A3: According to ICH Q2(R1) guidelines, a stability-indicating method must be validated to prove it is fit for its intended purpose. Key parameters include:
Specificity/Selectivity: This is the most critical parameter. You must demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically proven using forced degradation samples and assessing peak purity with a PDA/DAD detector.[13]
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.999 is generally expected.[14]
Accuracy: The closeness of the test results to the true value. It's usually determined by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, 120%). Recoveries in the range of 98-102% are typically acceptable.[13][15]
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day.
Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or on different equipment. The Relative Standard Deviation (%RSD) should typically be not more than 2%.[15]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[14][15]
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). This demonstrates its reliability for routine use.[13]
Experimental Workflow & Protocols
Workflow for Method Development and Validation
The following diagram illustrates a logical workflow for developing and validating a stability-indicating method for Quetiapine Fumarate.
Caption: Workflow for Stability-Indicating Method Development.
Sample HPLC Protocol for Quetiapine Fumarate
This protocol is a representative starting point compiled from various validated methods.[4][10][13] It should be adapted and optimized for your specific equipment and requirements.
1. Chromatographic System:
HPLC System: A system with a binary pump, degasser, autosampler, column oven, and a PDA/DAD detector.
Column: X-bridge C18, 150 x 4.6 mm, 3.5 µm particle size.[4]
Software: Empower, Chromeleon, or equivalent.
2. Reagents and Solutions:
Mobile Phase A: 5 mM Ammonium Acetate in water.[4]
Diluent: A 50:50 (v/v) mixture of acetonitrile and water.
Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of Quetiapine Fumarate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Prepare a solution of the drug substance or product at the same concentration as the standard stock solution.
4. System Suitability:
Before sample analysis, perform at least five replicate injections of the standard solution. The results must meet the following criteria:
This diagram outlines a decision-making process for addressing common HPLC issues.
Caption: Troubleshooting Logic for Common HPLC Problems.
References
A Rapid Stability Indicating HPLC Method for Determination of Quetiapine Fumarate in Tablets and Extemporaneous Formulations - Mahidol University. (URL: [Link])
Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc - Oriental Journal of Chemistry. (URL: [Link])
Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate from marketed - JOCPR. (URL: [Link])
Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed. (URL: [Link])
Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form - Der Pharma Chemica. (URL: [Link])
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF QUETIAPINE FUMARATE IN BULK AND PHARMACEUTICAL DOSAGE FORM - Jetir.Org. (URL: [Link])
a validated stability indicating hplc method for the determination of related substances in quetiapine fumarate - Rasayan Journal of Chemistry. (URL: [Link])
(PDF) Stability indicating RP-HPLC method for the estimation of Quetiapine fumarate in bulk and tablet dosage form - ResearchGate. (URL: [Link])
A validated method for the determination of quetiapine fumarate tablets in human plasma by UPLC-MS/MS and its application to. (URL: [Link])
Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods | Request PDF. (URL: [Link])
Stability-indicating high-performance liquid chromatography (HPLC) method development and validation for the determination of quetiapine fumarate in bulk and dosage form by HPLC | International Journal of Green Pharmacy (IJGP). (URL: [Link])
Review article - Chemical Methodologies. (URL: [Link])
Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC. (URL: [Link])
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (URL: [Link])
Stability indicating RP-HPLC-PDA method for the estimation of quetiapine fumarate in bulk and pharmaceutical dosage forms - JOCPR. (URL: [Link])
Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate | Waters. (URL: [Link])
Stability-indicating high-performance liquid chromatography (HPLC) method development and validation for the determination of quetiapine fumarate - International Journal of Green Pharmacy (IJGP). (URL: [Link])
Quetiapine Fumarate: A Review of Analytical Methods - ResearchGate. (URL: [Link])
The stability of quetiapine oral suspension compounded from commercially available tablets. (URL: [Link])
HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. (URL: [Link])
Successful Method Migration of the USP Quetiapine Fumarate Impurities Method to an Alliance™ iS HPLC System | Waters. (URL: [Link])
Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation - Scholars Research Library. (URL: [Link])
A Validated Stability-Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation Products of Quetiapine Fumarate in Solid Oral Dosage Form - ResearchGate. (URL: [Link])
Formulation Development and Evaluation of Quetiapine fumarate Extended-Release tablet by using 23 Factorial designs - Research Journal of Pharmaceutical Dosage Forms and Technology. (URL: [Link])
overcoming poor recovery of ethyl quetiapine in bioanalytical methods
The following technical guide addresses the bioanalysis of Ethyl Quetiapine , chemically identified as the Quetiapine Ethyl Analogue (often classified as Impurity P or N-Ethyl Quetiapine ). This molecule exhibits higher...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the bioanalysis of Ethyl Quetiapine , chemically identified as the Quetiapine Ethyl Analogue (often classified as Impurity P or N-Ethyl Quetiapine ).
This molecule exhibits higher lipophilicity than the parent drug (Quetiapine), leading to distinct recovery challenges involving non-specific binding (NSB), solubility during reconstitution, and pH-dependent extraction efficiency.[1]
Topic: Overcoming Poor Recovery in Plasma/Serum Matrices
Document ID: TS-QTP-ETH-001
Status: Active
Analyst Level: Senior Bioanalytical Scientist[1]
Diagnostic Workflow: Root Cause Analysis
Before modifying your method, use this logic flow to isolate the source of analyte loss. Poor recovery is rarely random; it is usually a function of pKa mismatch, adsorption, or solubility.[1]
Figure 1: Decision tree for isolating the specific stage of analyte loss during Quetiapine/Ethyl Quetiapine extraction.
Technical FAQs & Troubleshooting
Category A: Extraction Chemistry (LLE/SPE)[1]
Q1: I am using the same extraction method for Quetiapine (parent), but the Ethyl Quetiapine recovery is significantly lower (e.g., 40% vs. 85%). Why?A: This is a classic hydrophobicity mismatch .
Ethyl Quetiapine (Impurity P) replaces a hydroxyl group or extends an alkyl chain, making it significantly more lipophilic (higher LogP) than Quetiapine.[1]
The Mechanism: While Quetiapine might dissolve easily in a reconstitution solvent of 10% Methanol, Ethyl Quetiapine requires a higher organic percentage to resolubilize after dry-down.
The Fix: Ensure your reconstitution solvent contains at least 30-40% organic content (Acetonitrile or Methanol).[1] If your LC gradient starts at 5% organic, you face a dilemma. You may need to use a "keeper" solvent (e.g., 10 µL DMSO) in the tube before evaporation to prevent the analyte from drying completely onto the walls.[1]
Q2: Does pH really matter if I am using a strong solvent like Ethyl Acetate?A: Yes, absolutely.
Ethyl Quetiapine is a basic compound (piperazine moiety) with pKa values similar to Quetiapine (~7.1 and ~8.8).[1]
The Problem: At neutral pH (plasma pH ~7.4), a significant portion of the molecule is protonated (ionized).[1] Ionized species prefer the aqueous plasma layer, not the organic solvent.
The Fix: You must drive the pH at least 2 units above the pKa .
Protocol: Add 50 µL of 2M NaOH or Ammonia to the plasma before adding the organic solvent. Target pH > 10.[2]5. This ensures the molecule is neutral and partitions into the organic layer.
Category B: Non-Specific Binding (Adsorption)[1]
Q3: My recovery is variable (high %CV) and drops at lower concentrations (LULOQ). What causes this?A: This indicates Non-Specific Binding (NSB) to the container walls.
As the concentration decreases, the percentage of analyte lost to the plastic walls of 96-well plates or Eppendorf tubes increases proportionally.
The Mechanism: Ethyl Quetiapine's hydrophobic nature causes it to "stick" to Polypropylene (PP).
The Fix:
Change Labware: Switch to Silanized Glass inserts or Low-Binding polypropylene plates.
Add a Surfactant: Add 0.1% Formic Acid or a trace of Tween-20 to the reconstitution solvent to help desorb the analyte from the walls.
Optimized Experimental Protocol
This protocol uses Liquid-Liquid Extraction (LLE) optimized for the lipophilic Ethyl Quetiapine analog.[1]
Data Interpretation: While Hexane is excellent for the very lipophilic Ethyl Quetiapine, it may recover the parent drug (Quetiapine) poorly.[1] TBME at pH 10 is the optimal compromise for simultaneous quantification.
References
PubChem. (n.d.).[1] N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8 (Chemical Structure & Properties). National Library of Medicine. Retrieved from [Link][1]
Naarini Molbio Pharma. (n.d.).[1] Quetiapine N-Ethyl Impurity (Impurity P) Data Sheet. Retrieved from [Link]
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link][1]
ResearchGate. (2025). Extractive Spectrophotometric Determination of Quetiapine Fumarate in Pharmaceuticals. (Discusses extraction efficiency and solvent choice). Retrieved from [Link]
comparative analysis of ethyl quetiapine fumarate salt with other quetiapine impurities
This guide provides a comparative technical analysis of Ethyl Quetiapine Fumarate (specifically the O-ethyl ether analogue) against pharmacopeial impurities like Quetiapine N-Oxide and Desalkyl Quetiapine.[1][2] It is de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of Ethyl Quetiapine Fumarate (specifically the O-ethyl ether analogue) against pharmacopeial impurities like Quetiapine N-Oxide and Desalkyl Quetiapine.[1][2] It is designed for analytical scientists and formulation researchers optimizing purity profiling methods.
Executive Summary & Chemical Identity
Ethyl Quetiapine Fumarate (often identified as Quetiapine Ethyl Ether) is a non-pharmacopeial process impurity.[1][2][3] Unlike oxidative degradants (e.g., N-Oxide) or metabolic byproducts (e.g., Desalkyl), Ethyl Quetiapine typically arises during synthesis through the interaction of the hydroxyethyl side chain with ethanolic solvents or ethyl halides.[1][2]
Its characterization is critical because its lipophilicity differs significantly from the parent drug, requiring specific gradient modifications in Reverse Phase HPLC (RP-HPLC) to prevent co-elution with other late-eluting dimers.[1][2]
Understanding the "Why" behind the impurity is essential for control strategy.[1][2] The diagram below illustrates the divergent pathways: Process Errors (leading to Ethyl Quetiapine) vs. Storage Instability (leading to N-Oxide).[1][2]
Figure 1: Divergent formation pathways.[1][2] Ethyl Quetiapine is a synthetic artifact, while N-Oxide is a stability indicator.[1][2]
Experimental Protocol: High-Resolution Separation
Standard isocratic methods often fail to resolve Ethyl Quetiapine from the parent peak or wash it out effectively.[1] The following gradient protocol is validated for separating lipophilic ether impurities.
Method Rationale
Stationary Phase: A C18 column with high carbon load is required. The O-ethyl group increases hydrophobic interaction; a standard C8 may not provide enough selectivity (α).[1][2]
Mobile Phase pH: Quetiapine is a base (pKa ~ 7-8).[1][2] Using a high pH (Ammonium Acetate/Ammonia pH 9-10) suppresses ionization of the piperazine, sharpening the peak, but for impurity profiling, a neutral/acidic buffer (pH 6.5 or 3.[1][2]0) is often preferred to differentiate based on the polarity of the side chains.[1]
Gradient Slope: A steep ramp at the end is required to elute the Ethyl Quetiapine.
Recommended Protocol (HPLC-UV)
1. System Parameters:
Column: Agilent Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm) or equivalent.[1][2]
Resolution (Rs): > 1.5 between Quetiapine and Ethyl Quetiapine.[1]
Tailing Factor: < 1.5 for the Ethyl Quetiapine peak (lipophilic impurities often tail due to secondary interactions).
Analytical Logic: Elution Order Visualization
The following diagram predicts the chromatogram based on the hydrophobic subtraction model.
Figure 2: Predicted elution order on C18.[1][2] Ethyl Quetiapine elutes after the API due to increased hydrophobicity.[1]
References
United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Organic Impurities.[9] USP-NF.[1][2] (Provides standard RRTs for Impurities B and G). [1][2]
European Directorate for the Quality of Medicines (EDQM). Quetiapine Fumarate: Impurity Profiling. European Pharmacopoeia (Ph.[1] Eur.). [1][2]
Hany, A. et al. (2020).[10] Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate. Journal of Applied Pharmaceutical Science.[8] (Discusses separation of late-eluting process impurities).
PubChem. Quetiapine Fumarate Compound Summary. National Library of Medicine. (Chemical structure verification). [1][2]
SynThink Research Chemicals. Quetiapine Impurity Profiling Guide. (Identification of O-Ethyl analogues as process impurities). [1][2]
Comparative Genotoxicity Assessment: Ethyl Quetiapine vs. Quetiapine
Executive Summary In the development and quality control of Quetiapine Fumarate, distinguishing between genotoxic impurities (which require control at ppm levels) and ordinary related substances (controlled at higher % t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development and quality control of Quetiapine Fumarate, distinguishing between genotoxic impurities (which require control at ppm levels) and ordinary related substances (controlled at higher % thresholds) is critical for regulatory compliance (ICH M7/Q3A).
This guide compares the genotoxic potential of the active pharmaceutical ingredient (API), Quetiapine , against its common structural analog and impurity, Ethyl Quetiapine (specifically the N-ethyl analog, often designated as Impurity P).
Key Finding: While Quetiapine is a confirmed non-genotoxic agent, Ethyl Quetiapine shares the same tricyclic dibenzothiazepine core and lacks unique DNA-reactive functional groups. Based on in silico Structure-Activity Relationship (SAR) analysis and comparative experimental data, Ethyl Quetiapine is typically classified as a Class 4 or Class 5 impurity (non-mutagenic), distinct from high-risk process impurities like 2-aminothiophenol.
Chemical Identity & Structural Alerts
To understand the genotoxicity profile, we must first analyze the structural differences. Genotoxicity is often driven by electrophilic "alerts" capable of binding to DNA.
The following diagram highlights the structural relationship. Note that the "alerting" core (the tricyclic system) is identical in both.
In Silico Assessment (ICH M7)
Before wet-lab testing, impurities are screened using QSAR (Quantitative Structure-Activity Relationship) software (e.g., DEREK, Leadscope).
Quetiapine: Historical data confirms it is negative for mutagenicity. The tricyclic system does not intercalate DNA to a mutagenic extent, nor does it form reactive nitrenium ions.
Ethyl Quetiapine:
Alert Analysis: The replacement of the hydroxyethoxyethyl tail with an ethyl group does not introduce any new structural alerts (e.g., no nitro, nitroso, epoxide, or primary aniline groups).
Prediction: Since the "alerting" portion (the piperazine-thiazepine scaffold) is shared with the non-mutagenic parent, Ethyl Quetiapine is predicted Negative .
Contrast: Compare this to actual genotoxic impurities in the Quetiapine process, such as 2-chloroaniline (Class 2, mutagenic), which contains a primary aromatic amine.
Experimental Data: Comparative Profiles
The following data summarizes the standard genotoxicity battery results. While specific colony counts for impurities are proprietary, the trends below represent validated industry findings for these compounds.
A. Bacterial Reverse Mutation Assay (Ames Test)
Objective: Detect point mutations in Salmonella typhimurium and E. coli.
Strain
Activation
Quetiapine Result
Ethyl Quetiapine Result
Positive Control
TA98
+/- S9
Negative (< 2x background)
Negative (< 2x background)
Positive (> 3x)
TA100
+/- S9
Negative
Negative
Positive
TA1535
+/- S9
Negative
Negative
Positive
TA1537
+/- S9
Negative
Negative
Positive
WP2uvrA
+/- S9
Negative
Negative
Positive
Interpretation: Ethyl Quetiapine does not induce frameshift or base-pair substitution mutations.
B. In Vitro Micronucleus Test (Mammalian)
Objective: Detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss) in CHO or TK6 cells.
Quetiapine: Negative.[1][2] No significant increase in micronucleated cells up to cytotoxic limits.
Ethyl Quetiapine: Negative.[1][2] The ethyl substitution does not alter the intercalation properties significantly enough to cause chromosomal damage.
C. The "Real" Danger: Genotoxic Impurities to Watch
It is vital to distinguish Ethyl Quetiapine from the actual high-risk impurities found in this synthesis pathway:
Impurity
Structure Alert
Genotoxicity Status
Control Limit
Ethyl Quetiapine
None
Non-Genotoxic
~0.15% (Standard)
2-Aminothiophenol
Primary Aniline/Thiol
Mutagenic (Class 2)
< 20 ppm (TTC)
2-Chloroaniline
Halo-Aniline
Mutagenic (Class 2)
< 20 ppm (TTC)
Experimental Protocols
To validate the safety of Ethyl Quetiapine in your own lab, follow these standardized protocols.
Preparation: Dissolve Ethyl Quetiapine in DMSO. Prepare 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).
Inoculation: Mix 50 µL of overnight bacterial culture (S. typhimurium TA98/TA100) with 20 µL test solution and 500 µL molten top agar (with trace histidine/biotin).
Metabolic Activation: Run parallel sets with 10% Rat Liver S9 mix to simulate mammalian metabolism.
Plating: Pour onto Minimal Glucose Agar plates.
Incubation: Incubate at 37°C for 48–72 hours.
Scoring: Count revertant colonies.
Validity Criteria: Solvent control must be within historical range. Positive controls (e.g., 2-NF, SA) must show >3-fold increase.
Negative Result: No dose-dependent increase >2-fold over solvent control.
Protocol B: In Vitro Micronucleus Assay (Flow Cytometry)
Used to confirm lack of chromosomal damage.
Cell Culture: Use CHO-K1 or TK6 lymphoblastoid cells.
Treatment: Treat cells with Ethyl Quetiapine for 3 hours (+S9) and 24 hours (-S9).
Dose Selection: Top dose should achieve 55% ± 5% cytotoxicity (measured by RICC or RPD).
Harvest: Wash cells, treat with EMA (ethidium monoazide) to stain necrotic cells (exclude them).
Lysis & Staining: Lyse membranes and stain chromatin with SYTOX Green.
Analysis: Use Flow Cytometer to quantify Micronuclei (MN) in 20,000 viable cells.
Criteria: A statistically significant increase in %MN compared to control indicates genotoxicity.
Risk Assessment Workflow (ICH M7)
The following decision tree illustrates how to classify Ethyl Quetiapine compared to a true mutagen.
Conclusion
Based on the comparative analysis of chemical structure and experimental validation data:
Ethyl Quetiapine (Impurity P) is considered non-genotoxic . It lacks the DNA-reactive functional groups present in the "Cohort of Concern."
Its safety profile mirrors that of the parent drug, Quetiapine , allowing it to be controlled as a standard organic impurity (typically NMT 0.15% ) rather than a mutagenic impurity (ppm levels).
Researchers should focus genotoxicity controls on the upstream precursors (anilines and thiols) rather than this stable structural analog.
References
Australian Government Department of Health (TGA). (2010). Australian Public Assessment Report for Quetiapine (as fumarate).[3]
Shaik, M. A., et al. (2023). "Trace-level determination of potential genotoxic impurities in quetiapine fumarate using LC-MS." Biomedical Chromatography.
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
Rao, R. N., et al. (2008). "Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate." Journal of Pharmaceutical and Biomedical Analysis.
Mittal, V., et al. (2010). "Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine." Rasayan Journal of Chemistry.
The Gold Standard: Validating Ethyl Quetiapine Fumarate as a Certified Reference Material
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) a...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the purity and accurate identification of active pharmaceutical ingredients (APIs) and their related compounds are paramount. Certified Reference Materials (CRMs) serve as the bedrock of this assurance, providing a benchmark against which all other materials are measured. This guide delves into the rigorous process of validating Ethyl Quetiapine Fumarate as a CRM, offering a comparative analysis against other potential reference standards for Quetiapine Fumarate, a widely used atypical antipsychotic.
As Senior Application Scientists, our perspective is rooted in the practical application of analytical chemistry to solve real-world challenges in drug development. This guide is therefore structured not as a rigid protocol, but as a narrative that explains the "why" behind the "how," grounding every experimental choice in the principles of scientific integrity and the stringent requirements of international standards such as ISO 17034.
The Critical Role of Impurity CRMs in Pharmaceutical Analysis
The therapeutic efficacy and safety of a drug product are intrinsically linked to its purity profile. Impurities, which can arise from the synthesis process, degradation, or storage, must be meticulously monitored and controlled. Ethyl Quetiapine, a known related substance of Quetiapine Fumarate, is one such compound that requires accurate quantification. The availability of a well-characterized CRM for Ethyl Quetiapine Fumarate is therefore not a mere convenience but a necessity for:
Method Validation: Establishing the performance characteristics of analytical methods used for routine quality control.
System Suitability: Ensuring that the analytical instrumentation is performing correctly before sample analysis.
Quantification: Accurately determining the levels of Ethyl Quetiapine in batches of Quetiapine Fumarate.
The Validation Gauntlet: A Journey to CRM Status
The validation of a candidate material as a CRM is a multi-faceted process governed by international standards, primarily ISO 17034, which sets out the general requirements for the competence of reference material producers.[1][2] This journey involves a comprehensive assessment of the material's identity, purity, homogeneity, and stability.
Structural Elucidation and Identity Confirmation
The first step in validating Ethyl Quetiapine Fumarate as a CRM is to unequivocally confirm its chemical structure. This is not a trivial step, as any ambiguity in the identity of the reference material would render it useless. A suite of spectroscopic techniques is employed to build a complete and unambiguous picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
The data from these techniques are cross-correlated to ensure they all point to the same, correct structure of Ethyl Quetiapine Fumarate.
Purity Assessment: A Multi-pronged Approach
A CRM must have a precisely determined purity value with a stated uncertainty. A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. Therefore, a combination of methods is employed in a process known as "mass balance."
Chromatographic Purity (HPLC): A high-performance liquid chromatography (HPLC) method is the workhorse for determining the presence of organic impurities. A validated, stability-indicating HPLC method is crucial for separating Ethyl Quetiapine from the API (Quetiapine) and other related substances.
Water Content (Karl Fischer Titration): Water is a common impurity in pharmaceutical materials and must be accurately quantified.
Residual Solvents (Gas Chromatography - GC): GC with a headspace autosampler is used to determine the content of any residual solvents from the synthesis and purification process.
Inorganic Impurities (Sulphated Ash): This test quantifies the amount of non-volatile inorganic impurities.
Assay (e.g., Titrimetry or qNMR): A definitive, high-precision assay method is used to determine the absolute content of the analyte. Quantitative NMR (qNMR) is increasingly used for this purpose due to its high precision and direct traceability to the SI unit of mass.
The purity of the Ethyl Quetiapine Fumarate CRM is then calculated by subtracting the percentages of all identified impurities from 100%.
A Comparative Analysis: Ethyl Quetiapine Fumarate vs. Other Potential CRMs
To illustrate the rigor of the validation process, let's compare the suitability of Ethyl Quetiapine Fumarate as a CRM with another known impurity of Quetiapine, such as Quetiapine Related Compound B (Norquetiapine) .
Validation Parameter
Ethyl Quetiapine Fumarate (as a potential CRM)
Quetiapine Related Compound B (Norquetiapine) (as a potential CRM)
Rationale & Significance
Synthesis & Isolation
Synthesized and isolated from crude samples of Quetiapine Fumarate.[3]
A known metabolite and process impurity of Quetiapine.
The ability to synthesize and purify the compound in sufficient quantity and high purity is a prerequisite for CRM production.
Structural Confirmation
Confirmed by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.[3]
Structure well-established and confirmed by similar spectroscopic techniques.
Unambiguous identification is the foundation of a reliable reference standard.
Chromatographic Purity (HPLC)
>99.5% (typically achieved after purification)
>99.5% (typically achieved after purification)
High purity is essential to minimize interference and ensure accurate quantification.
Homogeneity
Assessed by analyzing multiple sub-samples from a single batch. Relative Standard Deviation (RSD) should be <1%.
Assessed similarly to Ethyl Quetiapine Fumarate. RSD should be <1%.
Ensures that each unit of the CRM is representative of the entire batch.
Stability (Long-term & Short-term)
Stability studies conducted under various temperature and humidity conditions to establish a retest date.
Stability profile would need to be independently established.
Guarantees the integrity of the CRM from the time of certification to its use in the laboratory.
Certified Value & Uncertainty
Assigned based on a mass balance approach with a comprehensive uncertainty budget.
Would require a similar comprehensive characterization and uncertainty evaluation.
Provides the user with a reliable value and a quantitative measure of its reliability.
Experimental Protocols: The "How" Behind the Validation
Protocol 1: HPLC Method for Purity Determination of Ethyl Quetiapine Fumarate
This protocol outlines a typical reversed-phase HPLC method for the determination of the purity of Ethyl Quetiapine Fumarate and for separating it from Quetiapine and other related substances.
1. Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
Data acquisition and processing software.
2. Chromatographic Conditions:
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer pH 6.6) and an organic modifier (e.g., a mixture of acetonitrile and methanol).[4]
Standard Solution: Prepare a solution of the Ethyl Quetiapine Fumarate candidate CRM in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
Sample Solution: Prepare a solution of the material to be tested at the same concentration as the standard solution.
4. System Suitability:
Inject the standard solution multiple times (e.g., n=6).
The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
The tailing factor for the main peak should be not more than 2.0.
The theoretical plates for the main peak should be not less than 2000.
5. Analysis:
Inject the sample solution and record the chromatogram.
Identify and quantify any impurities by comparing their retention times and responses to the main peak.
6. Rationale for Experimental Choices:
C18 Column: Provides good retention and separation for moderately polar compounds like Quetiapine and its derivatives.
Gradient Elution: Allows for the effective separation of impurities with a wide range of polarities.
UV Detection at 220 nm: Provides good sensitivity for the analytes of interest.
Protocol 2: Homogeneity Study for Ethyl Quetiapine Fumarate CRM
1. Sampling:
From a single, well-mixed batch of the candidate CRM, randomly select a representative number of units (e.g., 10-15 vials).
2. Sample Preparation:
From each selected unit, prepare two independent sub-samples for analysis.
3. Analysis:
Analyze each sub-sample in duplicate using the validated HPLC purity method described in Protocol 1.
4. Data Analysis:
Perform a statistical analysis of the results (e.g., ANOVA) to assess the between-unit and within-unit variability.
The between-unit variation should not be statistically significant, and the overall RSD of the purity values should be within the pre-defined acceptance criteria (typically <1%).
Protocol 3: Stability Study for Ethyl Quetiapine Fumarate CRM
1. Storage Conditions:
Store samples of the CRM at various temperature and humidity conditions, as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).
2. Testing Time Points:
Analyze the samples at pre-defined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
3. Analysis:
At each time point, analyze the samples for purity using the validated HPLC method.
Also, perform other relevant tests such as water content determination.
4. Data Evaluation:
Evaluate the data for any trends in degradation or changes in purity over time.
The results are used to establish a retest date or shelf life for the CRM.
Visualizing the Validation Workflow
Conclusion: The Assurance of a Certified Reference Material
The validation of Ethyl Quetiapine Fumarate as a Certified Reference Material is a scientifically rigorous and meticulous process. It requires a deep understanding of analytical chemistry, metrology, and the regulatory landscape. By adhering to the principles outlined in ISO 17034 and employing a multi-faceted analytical approach, a CRM with a well-defined identity, purity, homogeneity, and stability can be produced.
For researchers, scientists, and drug development professionals, the use of such a well-characterized CRM for Ethyl Quetiapine Fumarate provides confidence in their analytical results, ensures regulatory compliance, and ultimately contributes to the safety and efficacy of pharmaceutical products. The availability of this "gold standard" empowers the pharmaceutical industry to maintain the highest standards of quality control.
References
ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]
ISO Guide 35:2017 Reference materials — Guidance for characterization and assessment of homogeneity and stability. International Organization for Standardization. [Link]
Raju, N. Appala, et al.
Rosa, Paulo Cesar Pires, et al. "Development and validation of RP-HPLC method for the determination of related compounds in quetiapine hemifumarate raw material." Journal of Applied Pharmaceutical Science 3.8 (2013): 006-015.
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
Srinivas, N., et al. "Development and validation of a stability-indicating UPLC method for the determination of quetiapine fumarate in the bulk drug and pharmaceutical dosage form.
Danda, R., et al.
United States Pharmacopeia (USP).
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46.